molecular formula C₃₂¹³C₂H₆₅D₂NO₃ B1159685 C16-Ceramide-13C2,d2

C16-Ceramide-13C2,d2

Cat. No.: B1159685
M. Wt: 541.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C16-Ceramide-13C2,d2 is a stable isotope-labeled analog of endogenous N-palmitoyl-sphingosine, specifically designed for use as an internal standard in quantitative mass spectrometry-based research. This high-purity analytical standard enables precise and accurate quantification of native C16-ceramide levels in complex biological samples such as plasma, tissue homogenates, and cell cultures, which is critical given that alterations in C16-ceramide concentrations are implicated in the pathogenesis of numerous diseases. The core research value of this compound lies in its application to study the role of ceramides in programmed cell death (PCD) and metabolic diseases. C16-ceramide, a long-chain sphingolipid, is a well-established bioactive second messenger that can form large stable pores in mitochondrial membranes, facilitating the release of cytochrome c and other pro-apoptotic factors, thereby initiating the intrinsic pathway of apoptosis . Furthermore, elevated levels of C16-ceramide are strongly associated with the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to mitochondrial dysfunction and apoptosis in macrophages and other cell types, a key mechanism in metabolic dysfunction . Clinically, C16-ceramide is a significant biomarker in cardiometabolic disease pathogenesis; its circulating levels are correlated with conditions like insulin resistance, atherosclerosis, and cardiovascular disease, making it a target for diagnostic and therapeutic development . Researchers utilize this labeled ceramide to trace metabolic flux through the de novo synthesis and salvage pathways, providing insights into lipid metabolism and the mechanisms underlying diseases such as obesity, type 2 diabetes, and neurodegenerative disorders . The product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₃₂¹³C₂H₆₅D₂NO₃

Molecular Weight

541.9

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide-13C2,d2;  (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene-13C2,d2;  D-erythro-C16-_x000B_Ceramide-13C2,d2;  D-erythro-N-Hexadecanoylsphingenine-13C2,d2;  D-erythro-N-Palmitoylsphingosine

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of N-palmitoyl-sphingosine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Masterfile: N-Palmitoyl-Sphingosine (C16 Ceramide)

Executive Summary: The Apoptotic Lipid

N-palmitoyl-sphingosine (C16 Ceramide) is not merely a structural component of the lipid bilayer; it is a potent bioactive lipid mediator with a distinct and often deleterious role in cellular physiology. Unlike its very-long-chain counterparts (e.g., C24:0 or C24:1 Ceramide), which are essential for liver homeostasis and cell proliferation, C16 Ceramide is causally linked to mitochondrial outer membrane permeabilization (MOMP) , insulin resistance, and the execution phase of apoptosis.

This guide moves beyond basic definitions to provide a rigorous examination of C16 Ceramide’s physicochemical behavior, its specific biosynthetic origins via CerS5/CerS6, and validated protocols for its quantification and delivery in experimental systems.

Chemical Architecture & Physicochemical Properties

C16 Ceramide consists of a sphingosine backbone (d18:1) acylated with palmitic acid (C16:0). Its amphiphilic nature drives its self-assembly into non-bilayer structures under stress, a property critical to its pore-forming capability.[1]

Structural Specifications
  • IUPAC Name: N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]hexadecanamide[1][2]

  • Common Name: C16 Ceramide (d18:1/16:0)[2][3]

  • Molecular Formula: C₃₄H₆₇NO₃[1]

  • Molecular Weight: 537.91 g/mol [1]

  • Stereochemistry: The naturally occurring bioactive form is D-erythro (2S, 3R). L-threo isomers are generally biologically inactive or behave differently in membrane packing.[1]

Physicochemical Data Table
PropertyValuebiological Implication
LogP (Predicted) ~9.5 - 10.8Extremely lipophilic; requires organic solvents or liposomal carriers for cellular delivery.[1]
Phase Transition (Tm) ~90°CHigh Tm results in rigid gel domains (lipid rafts) at physiological temperatures (37°C).[1]
Critical Micelle Conc. < 10⁻¹⁰ MVirtually insoluble in aqueous media; exists as monomers only at femtomolar concentrations.[1]
Membrane Behavior Negative CurvaturePromotes membrane fusion and pore formation (hexagonal II phase propensity).[1]

Biosynthetic Origins: The CerS5/6 Specificity

The biological identity of a ceramide is dictated by the length of its acyl chain. This chain length is determined during the de novo synthesis pathway by specific Ceramide Synthases (CerS).[4]

  • CerS5 & CerS6: These are the primary enzymes responsible for generating C16 Ceramide. They exhibit high specificity for Palmitoyl-CoA .

  • Pathological Relevance: Overexpression of CerS6 (and subsequent accumulation of C16 Ceramide) is observed in obesity and type 2 diabetes, driving insulin resistance. Conversely, CerS2 generates C24 ceramides, which are often protective.

Visualization: The Acyl-Chain Determinant Pathway

Biosynthesis PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase PalmitoylCoA->SPT Serine L-Serine Serine->SPT Sphinganine Sphinganine CerS CerS 5 / CerS 6 (Specificity Filter) Sphinganine->CerS + Palmitoyl-CoA DihydroCer Dihydroceramide (C16) DES Dihydroceramide Desaturase DihydroCer->DES C16Cer C16 CERAMIDE (N-palmitoyl-sphingosine) SPT->Sphinganine CerS->DihydroCer DES->C16Cer

Figure 1: The De Novo synthesis pathway highlighting CerS5/6 as the critical gatekeepers for C16 Ceramide production.[1]

Mechanism of Action: The Mitochondrial Pore

The most distinct property of C16 Ceramide is its ability to self-assemble into large, stable channels in the mitochondrial outer membrane (MOM). This is not a receptor-mediated event but a biophysical phenomenon.[1]

  • Accumulation: Stress stimuli (e.g., UV radiation, chemotherapy) trigger rapid C16 generation at the MOM.

  • Channel Formation: C16 molecules self-associate via hydrogen bonding between amide groups, forming a barrel-like pore.[1]

  • MOMP: These pores are large enough to allow the passage of proteins up to 60 kDa, including Cytochrome c .

  • Apoptosis: Cytosolic Cytochrome c activates the caspase cascade.

Visualization: Ceramide-Induced MOMP

MOMP Stress Cellular Stress (Chemo/UV) CerS_Act CerS5/6 Activation Stress->CerS_Act C16_Accum C16 Ceramide Accumulation (Mitochondrial Outer Membrane) CerS_Act->C16_Accum SelfAssembly Self-Assembly into Barrel Stave Channels C16_Accum->SelfAssembly Critical Concentration Permeability MOMP (Membrane Permeabilization) SelfAssembly->Permeability CytC Cytochrome c Release Permeability->CytC Apoptosis APOPTOSIS CytC->Apoptosis Caspase 3/7 Activation

Figure 2: Mechanistic flow of C16 Ceramide-mediated mitochondrial outer membrane permeabilization (MOMP).[1]

Analytical Methodologies: LC-MS/MS Quantification

Quantifying C16 Ceramide requires distinguishing it from other chain lengths (C18, C24). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]

Validated Workflow
  • Internal Standard: Use C17 Ceramide (d18:1/17:0) or C16 Ceramide-d7 (deuterated).[1][3] Never use external calibration alone due to matrix effects.

  • Extraction: Liquid-Liquid Extraction (LLE) using the Bligh & Dyer method or simple protein precipitation with Isopropanol.

  • Chromatography: Reverse-phase C8 or C18 column.[1] C8 is often preferred for better separation of lipid classes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[5]

MRM Transitions (Precursor -> Product)
AnalytePrecursor (m/z) [M+H]+Product (m/z) [Sphingosine Fragment]
C16 Ceramide 538.5264.3
C18 Ceramide 566.5264.3
C17 Ceramide (IS) 552.5264.3

Experimental Protocol: C16 Ceramide Liposomes

Delivering C16 Ceramide to cells via solvent (DMSO/Ethanol) often leads to precipitation and artifacts. The most physiological delivery method is the use of PEGylated liposomes.

Protocol: Preparation of C16-Ceramide Liposomes

Objective: Create stable, 100nm vesicles containing 10 mol% C16 Ceramide for cellular treatment.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[1]

  • Cholesterol[1]

  • PEG2000-DSPE[1]

  • C16 Ceramide (N-palmitoyl-sphingosine)[1][2]

  • Chloroform/Methanol (2:1 v/v)

Step-by-Step Workflow:

  • Lipid Mixing: Combine lipids in a glass vial.

    • Molar Ratio: DSPC:Chol:PEG:C16-Cer (55:30:5:10).[1]

  • Film Formation: Evaporate solvent under a nitrogen stream.[6] Desiccate under vacuum for 4 hours to remove trace chloroform.

  • Hydration: Add PBS (pH 7.4) to the lipid film. Vortex vigorously at 65°C (above the transition temperature of DSPC and Ceramide) for 30 mins.

  • Extrusion: Pass the suspension 11 times through a 100nm polycarbonate membrane using a mini-extruder heated to 65°C.

  • Validation: Measure size (DLS) and Zeta potential. Expected size: 90-110 nm.[1]

Visualization: Liposome Synthesis Workflow

Liposome Mix 1. Lipid Mixing (Solvent Phase) Evap 2. Film Formation (N2 Stream + Vacuum) Mix->Evap Hydrate 3. Hydration (PBS @ 65°C) Evap->Hydrate Extrude 4. Extrusion (100nm Membrane @ 65°C) Hydrate->Extrude Critical: Keep > Tm QC 5. QC Validation (DLS & Zeta Potential) Extrude->QC

Figure 3: Step-by-step workflow for generating physiological C16 Ceramide liposomes.

References

  • Siskind, L. J., & Colombini, M. (2000). The lipids C2- and C16-ceramide form large stable channels. Journal of Biological Chemistry. Link

  • Mizutani, Y., et al. (2005). Mammalian LASS6 (CerS6) is a specific ceramide synthase for C16-ceramide generation. Biochemical Journal. Link

  • Grösch, S., et al. (2012). Ceramide synthase 6 (CerS6) and its product C16-ceramide in apoptosis and cancer. Cellular Physiology and Biochemistry. Link

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods. Link

  • Stiban, J., et al. (2006). Ceramide channels: Destabilization by Bcl-xL and role in apoptosis. Journal of Biological Chemistry. Link

Sources

De Novo Synthesis of C16-Ceramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and critical signaling molecules in a myriad of cellular processes, including apoptosis, proliferation, and stress responses. The acyl chain length of ceramide dictates its specific biological functions, and C16-ceramide, in particular, has been implicated in various physiological and pathological conditions. This technical guide provides an in-depth exploration of the de novo synthesis pathway of C16-ceramide, intended for researchers, scientists, and drug development professionals. We will dissect the enzymatic cascade, discuss the subcellular localization of these events, and provide field-proven insights into the experimental methodologies used to interrogate this vital metabolic pathway.

Introduction: The Significance of C16-Ceramide

Ceramides are a class of lipid molecules composed of a sphingoid base linked to a fatty acid via an amide bond. The de novo synthesis pathway is the primary route for producing ceramides from basic building blocks. C16-ceramide, containing a 16-carbon palmitoyl chain, is one of the most abundant and well-studied ceramide species. Its levels are dynamically regulated in response to various stimuli, including metabolic loading with palmitate, heat stress, and exposure to chemotherapeutic agents.[1] Dysregulation of C16-ceramide metabolism has been linked to insulin resistance, cardiovascular disease, and cancer, making the enzymes in its synthetic pathway attractive targets for therapeutic intervention.[2][3]

This guide will provide a comprehensive overview of the canonical de novo synthesis pathway, focusing on the generation of C16-ceramide. We will delve into the key enzymes, their mechanisms, and their subcellular locations, offering a granular understanding of this fundamental biological process.

The Enzymatic Cascade of De Novo C16-Ceramide Synthesis

The de novo synthesis of C16-ceramide is a four-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER).[4][5][6][7] Each step is catalyzed by a specific enzyme, culminating in the production of dihydroceramide, which is then desaturated to form ceramide.

Step 1: Condensation of L-Serine and Palmitoyl-CoA by Serine Palmitoyltransferase (SPT)

The committed and rate-limiting step in de novo sphingolipid synthesis is the condensation of the amino acid L-serine with palmitoyl-CoA.[8][9] This reaction is catalyzed by Serine Palmitoyltransferase (SPT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme complex.[10]

  • Substrates: L-serine and Palmitoyl-CoA.[10]

  • Product: 3-Ketodihydrosphingosine (3-KDS), CoA, and CO2.[10]

  • Cofactor: Pyridoxal 5'-phosphate (PLP).[10]

  • Mechanism: The reaction proceeds via a Claisen-like condensation.[10] The PLP cofactor forms a Schiff base with L-serine, facilitating the decarboxylation of serine and subsequent nucleophilic attack on the thioester carbonyl of palmitoyl-CoA.[10]

  • Regulation: SPT activity is subject to homeostatic regulation, in part by ORMDL proteins, which can inhibit SPT activity in response to elevated ceramide levels.[11] Specific inhibitors, such as myriocin, are invaluable tools for studying the functional consequences of blocking this initial step.[1][4]

The human SPT is a heterocomplex composed of SPTLC1 and SPTLC2 catalytic subunits, with regulatory components like ssSPTa and ORMDL3 modulating its activity and substrate specificity.[12]

Step 2: Reduction of 3-Ketodihydrosphingosine by 3-Ketosphinganine Reductase (KDSR)

The product of the SPT reaction, 3-ketodihydrosphingosine, is rapidly reduced to sphinganine (also known as dihydrosphingosine).[8][13][14]

  • Enzyme: 3-Ketosphinganine Reductase (KDSR) .

  • Substrate: 3-Ketodihydrosphingosine.

  • Product: Sphinganine (dihydrosphingosine).[8][15]

  • Cofactor: NADPH.

This reduction step is crucial for generating the sphingoid base backbone of all subsequent sphingolipids.

Step 3: Acylation of Sphinganine by Ceramide Synthase 5/6 (CerS5/6)

The next step involves the N-acylation of sphinganine with a fatty acyl-CoA to form dihydroceramide.[8] The acyl chain length of the resulting ceramide is determined by the specificity of the Ceramide Synthase (CerS) enzyme.[2][16] For the synthesis of C16-dihydroceramide, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are the key enzymes, as they exhibit a preference for C14-C16 fatty acyl-CoAs.[2]

  • Enzymes: Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) .[2]

  • Substrates: Sphinganine and Palmitoyl-CoA (C16-CoA).

  • Product: C16-Dihydroceramide (N-palmitoylsphinganine).

  • Mechanism: The six mammalian CerS isoforms (CerS1-6) are transmembrane proteins located in the ER.[13][16] They catalyze the formation of an amide bond between the amino group of sphinganine and the carbonyl group of the fatty acyl-CoA. The specificity for the acyl-CoA chain length is determined by a specific region within the Tram-Lag-CLN8 (TLC) domain of the enzyme.[17][18]

The family of six ceramide synthases provides the structural diversity of ceramides by incorporating fatty acids of varying chain lengths.[7][19]

Step 4: Desaturation of Dihydroceramide by Dihydroceramide Desaturase (DEGS1)

The final step in the de novo synthesis of ceramide is the introduction of a trans double bond at the 4,5-position of the sphingoid base of dihydroceramide.[20]

  • Enzyme: Dihydroceramide Desaturase 1 (DEGS1) .

  • Substrate: C16-Dihydroceramide.

  • Product: C16-Ceramide.

  • Cofactors: O2 and NAD(P)H.[20]

  • Location: This enzymatic reaction also occurs in the endoplasmic reticulum.[4][5]

The insertion of this double bond is critical, as ceramide and dihydroceramide often have distinct, and sometimes opposing, biological activities.

Subcellular Localization and Workflow

The entire de novo synthesis pathway of ceramide is initiated and completed within the membranes of the endoplasmic reticulum (ER).[4][5][6][7][13] Once synthesized, ceramide can be transported to the Golgi apparatus for further metabolism into more complex sphingolipids like sphingomyelin and glycosphingolipids.[6][7][13] This transport can occur via vesicular trafficking or through the action of the ceramide transfer protein (CERT).[13]

De Novo C16-Ceramide Synthesis Pathway

Caption: The de novo synthesis pathway of C16-Ceramide in the ER.

Experimental Methodologies

Studying the de novo synthesis of C16-ceramide requires a combination of biochemical assays and advanced analytical techniques. Here, we outline some key experimental approaches.

Serine Palmitoyltransferase (SPT) Activity Assay

As the rate-limiting enzyme, measuring SPT activity is crucial for understanding the regulation of the entire pathway.

Principle: SPT activity is typically determined by monitoring the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine.[11][21] Non-radioactive HPLC-based methods have also been developed for increased sensitivity.[21] A fluorescence-based assay can also be used to measure the production of CoASH.[12]

Protocol Outline (Radiolabeling): [11][21]

  • Preparation of Cell Lysates or Microsomes: Isolate total cell lysates or microsomal fractions from cells or tissues of interest.

  • Reaction Mixture: Prepare a reaction buffer containing pyridoxal 5'-phosphate, palmitoyl-CoA, and radiolabeled L-[¹⁴C]serine.

  • Incubation: Add the cell lysate or microsomes to the reaction mixture and incubate at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

  • Detection and Quantification: Separate the lipid products by thin-layer chromatography (TLC) and quantify the radiolabeled 3-ketodihydrosphingosine using a phosphorimager or scintillation counting.[22]

Table 1: Typical Reagent Concentrations for SPT Activity Assay

ReagentWorking Concentration
L-Serine2 mM
Palmitoyl-CoA0.25 mM
Pyridoxal 5'-phosphate0.2 mM
L-[¹⁴C]Serine1 µCi
Protein (Lysate/Microsomes)50-200 µg
Dihydroceramide Desaturase (DEGS1) Activity Assay

Assessing the final step of ceramide synthesis provides insights into the balance between dihydroceramides and ceramides.

Principle: DEGS1 activity can be measured in vitro by monitoring the conversion of a labeled dihydroceramide substrate to ceramide. A common method involves using a tritiated dihydroceramide substrate and measuring the release of tritiated water.[23][24][25]

Protocol Outline (in vitro Tritiated Water Release): [23][24]

  • Microsome Preparation: Isolate microsomal fractions from liver or cultured cells.

  • Reaction Setup: Prepare a reaction mixture containing the microsomal protein, NADH, and a tritiated dihydroceramide substrate (e.g., N-octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine).

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Separation: Stop the reaction and separate the tritiated water from the labeled lipid substrate using a C18 solid-phase extraction column.

  • Quantification: Measure the radioactivity in the aqueous eluate using liquid scintillation counting.

Table 2: Kinetic Parameters for Dihydroceramide Desaturase

SubstrateApparent KmVmax (nmol/min/g protein)
C8-dhCer1.92 ± 0.36 µM3.16 ± 0.24
NADH43.4 ± 6.47 µM4.11 ± 0.18
Data obtained using rat liver microsomes.[23]
Quantification of C16-Ceramide by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of different ceramide species.

Principle: Lipids are extracted from biological samples, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. The specific precursor-to-product ion transitions for C16-ceramide and a stable isotope-labeled internal standard allow for precise quantification.

Workflow Outline:

  • Sample Preparation: Homogenize cells or tissues and extract total lipids using a method like the Bligh-Dyer or Folch extraction.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled C16-ceramide internal standard (e.g., C16:0-d7-ceramide) to the sample prior to extraction for accurate quantification.

  • LC Separation: Separate the lipid extract on a reverse-phase or normal-phase HPLC column.

  • MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific transitions for endogenous C16-ceramide and the internal standard.

  • Data Analysis: Quantify the amount of C16-ceramide by comparing the peak area of the endogenous lipid to that of the internal standard.

Experimental Workflow for C16-Ceramide Analysis

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation BiologicalSample Biological Sample (Cells/Tissue) LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) BiologicalSample->LipidExtraction LCMS LC-MS/MS LipidExtraction->LCMS BiochemicalAssay Biochemical Assays (SPT, DEGS1) LipidExtraction->BiochemicalAssay Quantification Quantification of C16-Ceramide LCMS->Quantification EnzymeActivity Enzyme Activity Measurement BiochemicalAssay->EnzymeActivity

Caption: General workflow for studying C16-ceramide synthesis.

Conclusion

The de novo synthesis of C16-ceramide is a tightly regulated and compartmentalized process that is fundamental to cellular lipid homeostasis and signaling. A thorough understanding of the enzymes involved, their kinetics, and their regulation is paramount for researchers in the fields of lipid biology, metabolic diseases, and oncology. The methodologies outlined in this guide provide a robust framework for investigating this critical pathway and for the development of novel therapeutic strategies that target ceramide metabolism. The continued refinement of analytical techniques, such as mass spectrometry, will undoubtedly lead to further insights into the complex roles of specific ceramide species in health and disease.

References

  • The sphingolipid salvage pathway in ceramide metabolism and signaling. PMC. [Link]

  • De-novo sphingolipid synthesis pathway. De-novo ceramide synthesis... ResearchGate. [Link]

  • The metabolic pathway of ceramide. De novo synthesis (purple) takes... ResearchGate. [Link]

  • Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity. PMC. [Link]

  • Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. PMC. [Link]

  • Synthesis pathway of ceramide. There exist two pathways for ceramide... ResearchGate. [Link]

  • Subcellular localization of the enzymes involved in the metabolism of... ResearchGate. [Link]

  • Increased de novo ceramide synthesis and accumulation in failing myocardium. JCI Insight. [Link]

  • Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression. Journal of Lipid Research. [Link]

  • Serine C-palmitoyltransferase – Knowledge and References. Taylor & Francis Online. [Link]

  • Mammalian Ceramide Synthases. PMC. [Link]

  • Ceramide synthases at the centre of sphingolipid metabolism and biology. PMC. [Link]

  • Ceramide de novo synthesis pathway. Sphingolipids are synthesized de... ResearchGate. [Link]

  • Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide. The Journal of Biological Chemistry. [Link]

  • Serine C-palmitoyltransferase. Wikipedia. [Link]

  • Expression of Ceramide-Metabolizing Enzymes in the Heart Adipose Tissue of Cardiovascular Disease Patients. MDPI. [Link]

  • Structural insights into the regulation of human serine palmitoyltransferase complexes. Nature Structural & Molecular Biology. [Link]

  • Dihydroceramide desaturase. Wikipedia. [Link]

  • Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Lipid Research. [Link]

  • Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum. PMC. [Link]

  • Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron. Journal of Lipid Research. [Link]

  • Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds. PLoS One. [Link]

  • An improved method to determine serine palmitoyltransferase activity. Journal of Lipid Research. [Link]

  • A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research. [Link]

  • Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry. [Link]

  • Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain. The Journal of Biological Chemistry. [Link]

  • Assay of SPT activity. A and B , TLC of radiolabeled products obtained... ResearchGate. [Link]

  • Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress. PMC. [Link]

  • Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Serine Palmitoyltransferase, a Key Enzyme of Sphingolipid Metabolism. Biochimica et Biophysica Acta. [Link]

  • De novo Synthesis of Sphingolipids Is Defective in Experimental Models of Huntington's Disease. Frontiers in Cellular Neuroscience. [Link]

  • Dihydroceramide desaturase activity is modulated by oxidative stress. Biochemical Journal. [Link]

  • Differential Regulation of Dihydroceramide Desaturase by Palmitate versus Monounsaturated Fatty Acids: IMPLICATIONS FOR INSULIN RESISTANCE. The Journal of Biological Chemistry. [Link]

  • A convenient procedure for the synthesis of ceramides. ResearchGate. [Link]

  • Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. Future Lipidology. [Link]

  • Dihydroceramide desaturase and dihydrosphingolipids: Debutant players in the sphingolipid arena. ResearchGate. [Link]

Sources

The Pivotal Role of C16-Ceramide in Mitochondrial Outer Membrane Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the mechanisms by which C16-ceramide, a key bioactive sphingolipid, governs mitochondrial outer membrane permeability. We will delve into the molecular interactions, the formation of ceramide channels, and the profound implications for cellular fate, particularly in the context of apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical cellular process.

Introduction: Beyond the Barrier - Mitochondria as a Nexus of Cell Fate

Mitochondria, long recognized as the cell's powerhouses, are also central executioners of programmed cell death, or apoptosis. A critical event in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane (MOMP), which allows for the release of pro-apoptotic proteins from the intermembrane space into the cytosol.[1] This event triggers a cascade of downstream events culminating in cellular demise. While the Bcl-2 family of proteins are well-established regulators of MOMP, there is a growing body of evidence highlighting the direct and pivotal role of lipids, particularly C16-ceramide (N-palmitoyl-D-erythro-sphingosine), in this process.[2][3]

This guide will dissect the multifaceted function of C16-ceramide at the mitochondrial interface, moving beyond a simple description to provide a causal understanding of its actions. We will explore the formation and regulation of ceramide channels, their interaction with other cellular components, and the experimental methodologies used to probe these intricate processes.

The Central Hypothesis: C16-Ceramide as a Direct Inducer of Mitochondrial Outer Membrane Permeabilization

The central tenet of our exploration is that physiologically relevant concentrations of C16-ceramide can self-assemble within the mitochondrial outer membrane to form large, protein-permeable channels.[2][4] These channels provide a direct conduit for the release of pro-apoptotic factors, such as cytochrome c, Smac/DIABLO, and AIF, from the intermembrane space.[3][5] This mechanism can act independently or in concert with the canonical protein-mediated pathways involving Bax and Bak.

Causality in Action: Why C16-Ceramide?

The specificity of C16-ceramide's action on mitochondrial membranes is a key aspect of its biological significance. Unlike its dihydroceramide counterpart, which lacks a critical double bond and is biologically inactive in this context, C16-ceramide possesses the precise stereochemistry and acyl chain length to facilitate its insertion and self-assembly within the unique lipid environment of the MOM.[6][7] Notably, C16-ceramide does not readily form channels in the plasma membrane, suggesting a specific interaction with the mitochondrial lipidome or associated proteins.[2][5]

Visualizing the Pathway: C16-Ceramide-Induced MOMP

C16_Ceramide_MOMP cluster_upstream Upstream Apoptotic Stimuli cluster_synthesis C16-Ceramide Synthesis cluster_mitochondrion Mitochondrion cluster_downstream Downstream Apoptotic Events Stress_Signals Stress Signals (e.g., UV, Chemotherapy) CerS5_S6 Ceramide Synthase 5/6 (CerS5/6) Stress_Signals->CerS5_S6 activates MOM Mitochondrial Outer Membrane (MOM) CerS5_S6->MOM C16-Ceramide Accumulation VDAC2 VDAC2 CerS5_S6->VDAC2 interacts with De_Novo_Synthesis De Novo Synthesis (ER/MAM) De_Novo_Synthesis->CerS5_S6 Ceramide_Channel C16-Ceramide Channel Formation MOM->Ceramide_Channel self-assembles into MOM->VDAC2 IMS_Proteins Intermembrane Space (IMS) Proteins (Cytochrome c, etc.) Ceramide_Channel->IMS_Proteins facilitates release of Caspase_Activation Caspase Activation IMS_Proteins->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: C16-Ceramide pathway to mitochondrial outer membrane permeabilization.

The Molecular Mechanism: Formation and Properties of Ceramide Channels

C16-ceramide-induced channels are not pre-formed proteinaceous structures but rather dynamic assemblies of the lipid itself.[4] These channels are thought to form a "barrel-stave" architecture where columns of ceramide molecules span the membrane, creating a central aqueous pore.[4]

PropertyDescriptionSupporting Evidence
Size Exclusion Limit Allows the passage of proteins up to approximately 60 kDa.SDS-PAGE analysis of proteins released from isolated mitochondria treated with C16-ceramide shows a cut-off at ~60 kDa.[3][8]
Reversibility The permeability increase can be reversed by removing the ceramide from the membrane.Treatment of mitochondria with bovine serum albumin (BSA) after C2-ceramide exposure restores the outer membrane's barrier function.[3][6]
Specificity C16-ceramide is more potent at inducing permeability than other ceramide species and does not significantly permeabilize the plasma membrane.Comparative studies using various ceramide analogs show differential effects on mitochondrial outer membrane permeability.[1][2]
Regulation Channel formation is influenced by other lipids and Bcl-2 family proteins.Very long-chain ceramides can inhibit C16-ceramide channel formation.[1] Anti-apoptotic Bcl-2/Bcl-xL proteins inhibit, while pro-apoptotic Bax stimulates, ceramide channel assembly.[9]

Experimental Workflows: A Guide to Interrogating C16-Ceramide Function

A robust understanding of C16-ceramide's role in MOMP necessitates rigorous experimental validation. The following protocols provide a framework for investigating this phenomenon.

Workflow 1: Assessing C16-Ceramide-Induced Cytochrome c Release from Isolated Mitochondria

This assay directly measures the permeability of the mitochondrial outer membrane to cytochrome c.

Cytochrome_c_Release_Workflow cluster_prep Mitochondrial Preparation cluster_treatment Treatment cluster_assay Cytochrome c Release Assay cluster_analysis Data Analysis Isolate_Mito 1. Isolate Mitochondria (e.g., from rat liver) Incubate_Cer 2. Incubate with C16-Ceramide Isolate_Mito->Incubate_Cer Add_CytC 3. Add reduced Cytochrome c Incubate_Cer->Add_CytC Controls Controls: - Vehicle (DMSO) - Dihydroceramide Controls->Add_CytC Monitor_A550 4. Monitor Absorbance at 550 nm Add_CytC->Monitor_A550 Calc_Rate 5. Calculate rate of Cytochrome c oxidation Monitor_A550->Calc_Rate

Caption: Workflow for measuring cytochrome c release from isolated mitochondria.

Detailed Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation. Ensure the final mitochondrial pellet is of high purity and integrity.

  • Incubation with C16-Ceramide: Resuspend the isolated mitochondria in a suitable buffer and incubate with varying concentrations of C16-ceramide (and controls) for a defined period.

  • Cytochrome c Addition: Add reduced cytochrome c to the mitochondrial suspension.

  • Spectrophotometric Monitoring: Immediately monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm.[3] The rate of oxidation is directly proportional to the permeability of the outer mitochondrial membrane.

Self-Validating System:

  • Positive Control: A known inducer of MOMP (e.g., Bax).

  • Negative Controls: Vehicle (e.g., DMSO) and a biologically inactive analog like C16-dihydroceramide.

  • Integrity Check: Assess the integrity of the isolated mitochondria before and after the experiment using assays for mitochondrial membrane potential (e.g., TMRE staining).

Workflow 2: Quantifying Mitochondrial C16-Ceramide Levels

Accurately measuring the concentration of C16-ceramide within mitochondria is crucial for correlating its levels with biological effects.

Methodology:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.[10][11]

Step-by-Step:

  • Mitochondrial Fractionation: Isolate mitochondria from cells or tissues of interest.

  • Lipid Extraction: Perform a lipid extraction from the mitochondrial fraction using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).

  • LC-MS/MS Analysis: Analyze the lipid extract using a reverse-phase or normal-phase HPLC system coupled to a tandem mass spectrometer.[10]

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification of C16-ceramide.

The Broader Context: C16-Ceramide in Health and Disease

The dysregulation of C16-ceramide metabolism and its impact on mitochondrial function are implicated in a range of pathologies.

  • Cancer: C16-ceramide can act as a pro-apoptotic molecule, and its levels are often altered in cancer cells, influencing their sensitivity to chemotherapy.[2]

  • Insulin Resistance and Type 2 Diabetes: Elevated levels of mitochondrial C16-ceramide are associated with mitochondrial dysfunction, oxidative stress, and the development of insulin resistance.[9][12][13]

  • Neurodegenerative Diseases: C16-ceramide has been detected at high levels in several neurodegenerative disorders, suggesting its involvement in neuronal cell death.[14]

  • Aging: Age-related accumulation of C16-ceramide in the mitochondria of T cells can lead to mitochondrial dysfunction and impair anti-tumor immune responses.[15]

Interplay with the Proteome: VDAC2 as a Ceramide Binding Partner

Recent evidence suggests that C16-ceramide does not act in isolation. The voltage-dependent anion channel 2 (VDAC2), a protein of the outer mitochondrial membrane, has been identified as a ceramide-binding protein.[16][17] This interaction is thought to be crucial for mediating ceramide-induced apoptosis. The binding of ceramide to VDAC2 may facilitate the recruitment and activation of pro-apoptotic Bcl-2 family members like Bax.[16][18]

Future Directions and Therapeutic Implications

The intricate role of C16-ceramide in mitochondrial membrane permeability presents exciting opportunities for therapeutic intervention. Targeting the enzymes responsible for C16-ceramide synthesis, such as ceramide synthases 5 and 6 (CerS5 and CerS6), could be a viable strategy to modulate apoptosis in various disease contexts.[19][20] For instance, inhibiting CerS6 has shown potential in mitigating mitochondrial dysfunction and improving insulin resistance.[19]

Further research is needed to fully elucidate the interplay between C16-ceramide, VDAC2, and the Bcl-2 protein family. A deeper understanding of the structural basis of the ceramide channel and its regulation will undoubtedly pave the way for novel therapeutic approaches targeting mitochondrial-mediated cell death.

References

  • Ceramide channels and mitochondrial outer membrane permeability - ResearchGate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Siskind, L. J., Kolesnick, R. N., & Colombini, M. (2006). Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations. Mitochondrion, 6(3), 119–125. Retrieved from [Link]

  • Siskind, L. J., & Colombini, M. (2005). Mitochondrial ceramide and the induction of apoptosis. Journal of Bioenergetics and Biomembranes, 37(3), 173–180. Retrieved from [Link]

  • Kurek, K., et al. (2021). Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes. Frontiers in Endocrinology, 12, 637642. Retrieved from [Link]

  • Stiban, J., Fistere, D., & Colombini, M. (2014). Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(11), 1615–1622. Retrieved from [Link]

  • The role of sphingolipids in mitochondrial damage and obesity. (n.d.). Lipotype. Retrieved from [Link]

  • Singh, K., et al. (2021). Aging-dependent mitochondrial dysfunction mediated by ceramide signaling inhibits antitumor T cell response. The Journal of Clinical Investigation, 131(15), e142216. Retrieved from [Link]

  • Gosejacob, D., et al. (2016). Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity. The Journal of Biological Chemistry, 291(13), 6989–7003. Retrieved from [Link]

  • C2-ceramide stimulates early activation of apoptosis in cultured... (n.d.). ResearchGate. Retrieved from [Link]

  • Siskind, L. J., & Colombini, M. (2002). Ceramide channels increase the permeability of the mitochondrial outer membrane to small proteins. The Journal of Biological Chemistry, 277(30), 26867–26873. Retrieved from [Link]

  • Kurek, K., et al. (2021). Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes. Frontiers in Endocrinology, 12. Retrieved from [Link]

  • Stanford, K. I., et al. (2022). Mitochondrial electron transport chain, ceramide, and coenzyme Q are linked in a pathway that drives insulin resistance in skeletal muscle. eLife, 11, e75814. Retrieved from [Link]

  • Law, B. A., et al. (2018). Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes. The FASEB Journal, 32(4), 1969–1983. Retrieved from [Link]

  • Siskind, L. J., & Colombini, M. (2002). Ceramide channels increase the permeability of the mitochondrial outer membrane to small proteins. The Journal of Biological Chemistry, 277(30), 26867–26873. Retrieved from [Link]

  • Siskind, L. J., & Colombini, M. (2002). Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins. The Journal of Biological Chemistry, 277(30), 26867–26873. Retrieved from [Link]

  • Chipuk, J. E., et al. (2012). Regulation of mitochondrial ceramide distribution by members of the BCL-2 family. The Journal of Lipid Research, 53(10), 2164–2173. Retrieved from [Link]

  • Dadsena, S., et al. (2019). Ceramides bind VDAC2 to trigger mitochondrial apoptosis. Nature Communications, 10(1), 1832. Retrieved from [Link]

  • Watts, J. D., et al. (1999). Mass spectrometric identification of increased C16 ceramide levels during apoptosis. The Journal of Biological Chemistry, 274(43), 30439–30446. Retrieved from [Link]

  • Colombini, M. (2010). Ceramide channels and their role in mitochondria-mediated apoptosis. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(6-7), 1239–1244. Retrieved from [Link]

  • Cheriyan, J., & Dixit, D. (2009). Involvement of VDAC, Bax and Ceramides in the Efflux of AIF from Mitochondria during Curcumin-Induced Apoptosis. PLoS ONE, 4(9), e6995. Retrieved from [Link]

  • Jain, A., et al. (2017). Diverting CERT-mediated ceramide transport to mitochondria triggers Bax-dependent apoptosis. Journal of Cell Science, 130(2), 360–371. Retrieved from [Link]

  • Interaction with VDAC2 is important for BAX apoptotic function. (n.d.). ResearchGate. Retrieved from [Link]

  • Dadsena, S., et al. (2021). A switchable ceramide transfer protein for dissecting the mechanism of ceramide-induced mitochondrial apoptosis. eLife, 10, e65538. Retrieved from [Link]

  • Di Paola, M., et al. (2007). Long-chain Ceramide Is a Potent Inhibitor of the Mitochondrial Permeability Transition Pore. The Journal of Biological Chemistry, 282(26), 19045–19053. Retrieved from [Link]

  • (PDF) Mitochondrial Ceramide and the Induction of Apoptosis. (2005, August 5). ResearchGate. Retrieved from [Link]

  • Ad-Dab'bagh, Y., et al. (2018). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. Proceedings of the National Academy of Sciences, 115(29), 7521–7526. Retrieved from [Link]

  • Kim, Y. H., & Choi, Y. J. (2018). Ceramide-Induced Apoptosis in Renal Tubular Cells: A Role of Mitochondria and Sphingosine-1-Phoshate. International Journal of Molecular Sciences, 19(11), 3369. Retrieved from [Link]

  • The Dichotomous Role of the Mitochondrial Permeability Transition Pore. (n.d.). JACC: Basic to Translational Science. Retrieved from [Link]

  • Colombini, M. (2010). Ceramide channels and their role in mitochondria-mediated apoptosis. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(6-7), 1239–1244. Retrieved from [Link]

  • Stiban, J., & Colombini, M. (2007). Ceramide synthesis in the endoplasmic reticulum can permeabilize mitochondria to proapoptotic proteins. The Journal of Biological Chemistry, 282(50), 36341–36349. Retrieved from [Link]

  • A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. (2022, December 20). Journal of Lipid Research. Retrieved from [Link]

  • Chaurasia, B., et al. (2016). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. American Journal of Physiology-Endocrinology and Metabolism, 311(4), E711–E721. Retrieved from [Link]

  • Cheng, E. H., et al. (2003). VDAC2 inhibits BAK activation and mitochondrial apoptosis. Science, 301(5632), 513–517. Retrieved from [Link]

  • Dadsena, S., et al. (2019). Ceramides bind VDAC2 to trigger mitochondrial apoptosis. Nature Communications, 10(1), 1832. Retrieved from [Link]

Sources

The C16:0 Ceramide Axis: Molecular Mechanisms of Insulin Resistance and Therapeutic Targeting

[1]

Executive Summary

In the landscape of metabolic disorders, "lipotoxicity" has evolved from a general concept of fatty acid overload to a precise molecular understanding of specific lipid species. Among these, C16:0 ceramide (N-palmitoyl-sphingosine) has emerged not merely as a marker, but as a causative agent of insulin resistance (IR). Unlike very-long-chain ceramides (e.g., C24:0), which may play homeostatic roles, C16:0 ceramide—synthesized exclusively by Ceramide Synthase 6 (CerS6) —selectively antagonizes insulin signaling and impairs mitochondrial bioenergetics.

This technical guide dissects the C16:0-driven blockade of the PI3K/Akt pathway, details the mitochondrial respiratory chain inhibition, and provides validated protocols for quantifying this lipid species. It serves as a blueprint for researchers aiming to target the CerS6 axis in drug development.

The Molecular Engine of Resistance

The pathogenicity of C16:0 ceramide stems from its unique ability to engage two distinct inhibitory brakes on cellular metabolism: the PKC


-Akt ClampComplex IV Inhibition
The Specificity Paradigm: CerS6 vs. CerS2

Not all ceramides are created equal. The acyl chain length determines biological function:

  • C16:0 Ceramide (Pathogenic): Synthesized by CerS6 .[1] Elevated in obesity; directly correlates with HOMA-IR. Knockout of CerS6 protects against diet-induced obesity and IR.[1]

  • C24:0 Ceramide (Benign/Protective): Synthesized by CerS2 . Often essential for liver homeostasis; downregulation can actually exacerbate liver damage.

Mechanism A: The PKC -Akt Phosphorylation Blockade

The canonical view of insulin resistance often stops at the dephosphorylation of Akt by Protein Phosphatase 2A (PP2A). However, C16:0 ceramide engages a more upstream, steric mechanism involving Protein Kinase C zeta (PKC


)
  • Accumulation: Saturated fatty acids (Palmitate) drive CerS6 to produce C16:0 ceramide.

  • Localization: C16:0 ceramide accumulates in caveolin-enriched membrane microdomains (lipid rafts).

  • Activation: This lipid environment recruits and allosterically activates the atypical PKC isoform, PKC

    
     .
    
  • The Critical Hit: Activated PKC

    
     directly phosphorylates Akt (PKB)  at a specific inhibitory site: Threonine 34 (Thr34)  within the Pleckstrin Homology (PH) domain.[2][3]
    
  • The Consequence: Phosphorylation at Thr34 sterically hinders the PH domain from binding to PIP3 (Phosphatidylinositol (3,4,5)-trisphosphate).[2][3][4] Without PIP3 binding, Akt cannot translocate to the plasma membrane to be activated by PDK1 and mTORC2.

Mechanism B: Mitochondrial Complex IV Inhibition

Beyond signaling, C16:0 ceramide acts as a direct mitochondrial toxin.

  • Target: Respiratory Chain Complex IV (Cytochrome c Oxidase).

  • Action: C16:0 ceramide (but not C24) directly inhibits electron transfer at Complex IV.

  • Result: This blockade stalls the electron transport chain, leading to electron leakage and the production of Reactive Oxygen Species (ROS) . Elevated ROS causes oxidative modification of insulin signaling intermediates (e.g., IRS-1), creating a feed-forward loop of insulin resistance.

Visualization of Signaling Pathways

The following diagram illustrates the dual-action mechanism of C16:0 ceramide in blocking insulin signaling.

C16_Ceramide_Mechanismcluster_MitoMitochondriacluster_AktAkt/PKB InhibitionPalmitatePalmitate (Saturated Fat)CerS6CerS6 EnzymePalmitate->CerS6SubstrateC16CerC16:0 Ceramide(Lipid Raft Accumulation)CerS6->C16CerSynthesisPKCzetaPKCζ (Atypical)C16Cer->PKCzetaActivatesPP2APP2A PhosphataseC16Cer->PP2AActivatesComplexIVComplex IV(ETC)C16Cer->ComplexIVDirect InhibitionAkt_PHAkt (PH Domain)PKCzeta->Akt_PHPhosphorylates Thr34PP2A->Akt_PHDephos. Thr308/Ser473ROSROS GenerationComplexIV->ROSElectron LeakROS->Akt_PHOxidative StressPIP3PIP3 BindingAkt_PH->PIP3Binding BlockedInsulinSignalGlucose Uptake / AnabolismPIP3->InsulinSignalRequired for

Caption: C16:0 Ceramide orchestrates a multi-pronged attack on insulin signaling via PKCζ-mediated steric hindrance and mitochondrial oxidative stress.

Experimental Validation: Protocols

To rigorously study this pathway, precise quantification of C16:0 ceramide and assessment of its downstream effects are required.

Protocol: Targeted C16:0 Ceramide Quantification (LC-MS/MS)

Objective: Absolute quantification of C16:0 ceramide in plasma or tissue lysates.

Reagents:

  • Internal Standard (IS): C17:0 Ceramide or d18:1/17:0 (Avanti Polar Lipids). Avoid naturally occurring chain lengths as IS.

  • Extraction Solvent: Isopropanol:Water:Ethyl Acetate (30:10:60 v/v).

Workflow:

  • Homogenization: Homogenize 20 mg tissue in 200 µL PBS.

  • Spike IS: Add 10 pmol of C17:0 Ceramide internal standard.

  • Extraction: Add 600 µL Extraction Solvent. Vortex 30s. Centrifuge 4000g x 10 min.

  • Collection: Collect upper organic phase. Re-extract lower phase once.

  • Drying: Evaporate combined organic phases under Nitrogen stream.

  • Reconstitution: Resuspend in 100 µL Mobile Phase B (MeOH/Formic Acid).

LC-MS/MS Settings (MRM Transitions):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
C16:0 Ceramide 538.5 [M+H]+ 264.3 (Sphingosine backbone) 30
C17:0 Ceramide (IS) 552.5 [M+H]+ 264.3 30

| C24:0 Ceramide | 650.6 [M+H]+ | 264.3 | 35 |

Note: The transition to m/z 264.3 represents the characteristic sphingosine backbone fragment.

Protocol: Assessing Akt Thr34 Phosphorylation

Objective: Distinguish C16:0-mediated inhibition (Thr34) from canonical activation (Ser473). Note: Antibodies for p-Akt(Thr34) are rare and often require custom generation or specific procurement. Alternatively, measure the Akt-PKC


 interaction

Co-Immunoprecipitation (Co-IP) Workflow:

  • Lysis: Lyse cells in buffer containing 1% Triton X-100 (preserves rafts) and phosphatase inhibitors.

  • IP: Incubate lysate with Anti-Akt antibody (rabbit polyclonal) overnight at 4°C.

  • Capture: Add Protein A/G agarose beads for 2h.

  • Wash: Wash 3x with lysis buffer.

  • Elute & Blot: Boil in SDS sample buffer. Run SDS-PAGE.

  • Detection: Immunoblot for PKC

    
     .
    
    • Result: Increased PKC

      
       band in Akt IP indicates formation of the inhibitory complex driven by C16:0.
      

Therapeutic Implications & Data Summary

Comparative Effects of Ceramide Species

The following table summarizes why drug development must focus on CerS6/C16:0 specifically, rather than global ceramide reduction.

FeatureC16:0 Ceramide (Target)C24:0 Ceramide (Off-Target)
Synthase CerS6 (and CerS5)CerS2
Role in IR Causative (Blocks Akt, inhibits Mito)Neutral / Protective
Liver Function Promotes SteatosisEssential for Hepatocyte integrity
Mitochondrial Effect Inhibits Complex IVNo inhibition observed
Therapeutic Strategy Inhibit (ASO, Small Molecule)Preserve
The Therapeutic Frontier: CerS6 Inhibition

Global inhibition of ceramide synthesis (e.g., Myriocin) is toxic because it depletes essential very-long-chain ceramides. The current "gold standard" for intervention is Antisense Oligonucleotide (ASO) therapy targeting CerS6.

  • Mechanism: ASOs bind to CerS6 mRNA, inducing RNase H-mediated degradation.

  • Outcome: In ob/ob mice, CerS6 ASO reduced plasma C16:0 ceramide by ~50%, normalized blood glucose, and improved insulin sensitivity without affecting C24:0 levels or liver function.

LC-MS/MS Workflow Diagram

Lipidomics_WorkflowSampleBiological Sample(Plasma/Tissue)SpikeSpike Internal Std(C17:0 Ceramide)Sample->SpikeExtractBiphasic Extraction(IPA/EtAc)Spike->ExtractSepLC Separation(C18 Column)Extract->SepDetectMS/MS Detection(MRM: 538.5 -> 264.3)Sep->DetectDataQuantification(pmol/mg)Detect->Data

Caption: Standardized workflow for high-fidelity quantification of C16:0 ceramide species.

References

  • Turpin, S. M., et al. (2014). Obesity-induced CerS6-dependent C16:0 ceramide production promotes weight gain and glucose intolerance. Cell Metabolism, 20(4), 678-686.

  • Powell, D. J., et al. (2003). Ceramide disables 3-phosphoinositide binding to the pleckstrin homology domain of protein kinase B (PKB)/Akt by a PKCzeta-dependent mechanism.[2][3][4] Molecular and Cellular Biology, 23(21), 7794-7808.[3]

  • Raichur, S., et al. (2014). CerS2 haploinsufficiency inhibits fatty acid oxidation and confers susceptibility to diet-induced steatohepatitis and insulin resistance. Cell Metabolism, 20(4), 687-695.

  • Raichur, S., et al. (2019).[1][5] The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach.[1][6] Molecular Metabolism, 21, 36-50.

  • Di Paola, M., et al. (2000). Ceramide interaction with the respiratory chain of heart mitochondria.[7][8] Biochemistry, 39(22), 6660-6668.

  • Hammerschmidt, P., et al. (2019). CerS6-derived sphingolipids interact with Mff and promote mitochondrial fragmentation in obesity. Cell, 177(6), 1536-1550.

Isotope-Labeled Sphingolipids: Physical Characteristics & Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical properties of isotope-labeled sphingolipids, specifically focusing on deuterium (


H) and carbon-13 (

C) substitutions. While often marketed as "physically identical" to endogenous lipids, isotope-labeled analogs exhibit distinct quantum mechanical behaviors that manifest in chromatographic retention shifts, membrane phase transition alterations, and mass spectrometric fragmentation patterns. Understanding these nuances is critical for precise quantitation in lipidomics and biophysical characterization in drug development.

The Physics of Isotope Substitution

The utility of isotope-labeled sphingolipids rests on the Kinetic Isotope Effect (KIE) and the Steric Isotope Effect .

Bond Energetics and Stability

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.

  • Bond Dissociation Energy: The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond. This renders deuterated sphingolipids more resistant to oxidative degradation, particularly when labels are placed at oxidation-prone sites (e.g., allylic positions near the sphingoid base double bond).

  • Molar Volume: The C-D bond has a smaller molar volume than the C-H bond. This reduction in volume reduces the polarizability of the molecule, which directly impacts van der Waals interactions with chromatographic stationary phases.

Hydrophobicity Shifts

Deuterated lipids are slightly less lipophilic than their protiated counterparts. The lower vibrational amplitude of the C-D bond results in a more compact electron cloud, reducing the London dispersion forces available for interaction with hydrophobic environments (e.g., C18 chains in HPLC columns or lipid bilayers).

CharacteristicProtiated Sphingolipid (

H)
Deuterated Sphingolipid (

H)
Impact on Analysis
Bond Length ~1.09 Å~1.08 ÅSlightly more compact structure.
Vibrational Energy HigherLowerIncreased stability; reduced polarizability.
Lipophilicity BaselineSlightly LowerEarlier elution in Reverse Phase (RP) LC.[1]
Phase Transition (

)
BaselineSlightly Lower (< 0.5°C diff)Negligible for biological assays; relevant for high-precision biophysics.

Chromatographic Behavior: The "Deuterium Effect"

In high-resolution lipidomics, the slight hydrophobicity difference between endogenous and labeled standards can lead to retention time (RT) shifts. This separation is a double-edged sword: it prevents ion suppression but can complicate peak integration windows if not anticipated.

Reverse Phase Chromatography (RPLC)

In RPLC, retention is governed by hydrophobic interaction. Due to the weaker van der Waals forces of C-D bonds:

  • Deuterated standards typically elute earlier than endogenous analytes.

  • The shift magnitude correlates with the number of deuterium atoms; a

    
    -sphingosine will shift less than a fully deuterated palmitoyl tail.
    
Hydrophilic Interaction Liquid Chromatography (HILIC)

In HILIC, separation is based on headgroup polarity. Since the isotope labels are usually on the hydrophobic tail (sphingosine backbone or fatty acyl chain), the "Deuterium Effect" is significantly minimized, often resulting in co-elution.

Visualization: Chromatographic Separation Logic

ChromatographyLogic Sample Lipid Extract (Endogenous + d7-Standard) Column_RP Reverse Phase (C18) Hydrophobic Interaction Sample->Column_RP Inject Column_HILIC HILIC Polar Headgroup Interaction Sample->Column_HILIC Inject Result_RP Separation Occurs (d7 elutes ~0.1-0.2 min earlier) Column_RP->Result_RP Lower Polarizability of C-D Result_HILIC Co-Elution (Identical RT) Column_HILIC->Result_HILIC Headgroup Dominates Result_RP->Result_HILIC Method Choice Depends on Isobaric Interference Risk

Caption: Logical flow of retention time shifts based on chromatographic mode. RPLC exploits the reduced lipophilicity of deuterated isotopes.

Mass Spectrometry Characteristics

The primary value of isotope labeling is the creation of a mass-shifted internal standard that mimics the ionization efficiency of the target analyte while being spectrally distinct.

Fragmentation Pathways (MRM Design)

Sphingolipids typically fragment via the cleavage of the headgroup or the amide bond. For a standard Sphingosine (d18:1) backbone, the primary fragment in positive ion mode is the long-chain base product ion.[2]

  • Endogenous Ceramide (d18:1/16:0):

    • Precursor:

      
      
      
    • Product Ion:

      
       264.3 (Sphingosine backbone - 2H
      
      
      
      O)
  • Labeled Ceramide (d18:1-d7/16:0):

    • Label Position: Usually C17/C18 on the sphingosine tail.

    • Precursor:

      
       Da
      
    • Product Ion:

      
       271.3 (Retains the d7 label on the backbone).
      
Isobaric Interference

A critical risk in lipidomics is the "M+2" isotope effect. The


C

isotope of a lighter lipid can have the same nominal mass as a monoisotopic heavier lipid.
  • Protocol: Use labeled standards with a mass shift of at least +3 Da (preferably +7 or +9 Da) to avoid overlap with the natural isotopic envelope of endogenous lipids.

Visualization: MS/MS Fragmentation Logic

MS_Fragmentation Prec_H Endogenous Ceramide [M+H]+ CID Collision Induced Dissociation (CID) Prec_H->CID Prec_D Deuterated Standard (d18:1-d7) [M+H]+ (+7 Da) Prec_D->CID Frag_H Product Ion m/z 264.3 (d18:1 backbone) CID->Frag_H Loss of Fatty Acid & Water Frag_D Product Ion m/z 271.3 (d18:1-d7 backbone) CID->Frag_D Loss of Fatty Acid & Water Frag_Head Headgroup Loss (Neutral) CID->Frag_Head

Caption: MS/MS fragmentation pathway for sphingolipids. The deuterium label on the sphingoid base shifts the specific product ion, enabling selective MRM detection.

Biophysical Membrane Properties

In drug development, labeled sphingolipids are used as non-perturbative probes to study membrane dynamics (fluidity, rafts) via solid-state NMR (


H-NMR).
  • Order Parameter (

    
    ):  Unlike bulky fluorescent probes (e.g., NBD-lipids) which disrupt membrane packing, deuterated lipids provide an accurate readout of acyl chain ordering.
    
  • Phase Transition: The

    
     of deuterated lipids is marginally lower (0.2–0.5°C) than protiated lipids. This is generally negligible for cellular assays but ensures that the probe partitions into Liquid Ordered (
    
    
    
    ) and Liquid Disordered (
    
    
    ) phases identically to natural lipids.

Experimental Protocols

Protocol: Solubility and Handling

Sphingolipids are notoriously difficult to solubilize due to strong intermolecular hydrogen bonding (ceramide headgroups) and hydrophobic tails.

  • Reconstitution: Dissolve lyophilized isotope-labeled standards in 1:1 (v/v) Chloroform:Methanol .

    • Why: Pure methanol is often insufficient for long-chain ceramides; chloroform disrupts van der Waals forces.

  • Storage: Store at -20°C in glass vials with Teflon-lined caps.

    • Why: Plasticizers from polypropylene tubes can leach into organic solvents, causing MS background noise (e.g., m/z 282, 338 peaks).

  • Working Solutions: Dilute into Methanol/Isopropanol for LC-MS injection. Ensure the final solvent composition matches the LC starting gradient to prevent peak broadening.

Protocol: Validating Isotope Purity & Interference

Before running biological samples, you must validate the "Isotopic Contribution."

  • Step 1: Inject the deuterated internal standard (IS) alone at high concentration (e.g., 10x physiological).

  • Step 2: Monitor the MRM transition of the endogenous (unlabeled) analyte.

  • Step 3: Calculate Cross-Signal:

    
    
    
  • Acceptance Criteria: Interference must be < 0.5%. If higher, the IS contains unlabeled impurities or the mass resolution is insufficient.

References

  • Hartler, J., et al. (2017).[3] Deciphering lipid structures based on platform-independent decision rules. Nature Methods.

  • Li, Y., et al. (2023).[4] Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry. Retrieved from [Link]

  • Turowski, P., et al. (2001). Solvent Isotope Effects on the Phase-Transition Properties of Lipid Bilayers. Colloids and Surfaces B: Biointerfaces. Retrieved from [Link]

  • Lipid MAPS. (2023). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids. Retrieved from [Link]

Sources

The 4,5-Unsaturation Switch: Divergent Activities of C16-Ceramide vs. Dihydroceramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Inert" Dogma Refuted

For decades, dihydroceramide (dhCer) was dismissed as a biologically inert intermediate in the de novo sphingolipid synthesis pathway, serving merely as the precursor to the "active" lipid, ceramide.[1][2] This view has been dismantled.

Current evidence establishes that the introduction of the trans-4,5-double bond by Dihydroceramide Desaturase 1 (DES1) acts as a molecular switch, dictating not just the potency but the directionality of cell fate. While C16-Ceramide (C16-Cer) is a potent driver of mitochondrial outer membrane permeabilization (MOMP) and apoptosis, its precursor, C16-Dihydroceramide (C16-dhCer) , governs autophagy, oxidative stress, and rigid membrane domain formation without inducing direct mitochondrial porosity.

This guide delineates the biophysical and signaling mechanisms separating these two lipids and provides validated protocols for their specific analysis.

Structural & Biophysical Divergence

The functional disparity between C16-Cer and C16-dhCer hinges on a single structural feature: the trans-4,5-double bond in the sphingoid base.

2.1 The Biophysical Impact

The presence of the double bond in C16-Cer allows the molecule to adopt a conformation that facilitates hydrogen bonding at the membrane interface, promoting the formation of stable, large pores. C16-dhCer, lacking this bond, packs more tightly and rigidly.

FeatureC16-Ceramide (Cer)C16-Dihydroceramide (dhCer)
Structure trans-4,5-double bond (Sphingosine base)Saturated C4-C5 (Sphinganine base)
Membrane Packing Promotes fluid-to-gel transition; forms fluid, disordered domains.Promotes highly condensed, rigid domains; tighter packing than Cer.
Mitochondrial Activity Forms large channels in Outer Mitochondrial Membrane (OMM).Does NOT form channels ; can inhibit Cer channel formation.[3]
Pore Size Large (allows proteins ~60 kDa, e.g., Cytochrome c).N/A
2.2 Visualization: The DES1 "Switch"

DES1_Switch PalmitoylCoA Palmitoyl-CoA + Serine dhCer C16-Dihydroceramide (Rigid, Pro-Autophagic) PalmitoylCoA->dhCer De Novo Synthesis Cer C16-Ceramide (Pore-Forming, Pro-Apoptotic) dhCer->Cer Desaturation (-2H) CerS CerS5/6 DES1 DES1 (The Switch) DES1->dhCer

Figure 1: The conversion of dhCer to Cer by DES1 introduces the 4,5-trans double bond, fundamentally altering the lipid's biophysical capability to permeabilize membranes.

Functional Divergence: Apoptosis vs. Autophagy

The most critical distinction for drug developers is the downstream consequence of accumulation.

3.1 C16-Ceramide: The Mitochondrial Executioner

C16-Ceramide specifically targets the mitochondria. It self-assembles into barrel-stave channels in the Outer Mitochondrial Membrane (OMM).

  • Mechanism: C16-Cer channels are large enough to allow the passage of pro-apoptotic proteins like Cytochrome c and Adenylate Kinase into the cytosol.

  • Outcome: Rapid activation of Caspase-3 and intrinsic apoptosis.

  • Signaling: Activates PP2A (Protein Phosphatase 2A), which dephosphorylates and inhibits AKT, suppressing survival signals.

3.2 C16-Dihydroceramide: The Autophagic Stressor

C16-dhCer accumulation (often achieved by inhibiting DES1) does not permeabilize the mitochondria. Instead, it triggers a stress response.

  • Mechanism: High levels of dhCer induce Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).

  • Outcome: Induction of Autophagy .[4][5] If the stress is unresolved, this leads to "cytotoxic autophagy" or autolysosome destabilization, causing cell death distinct from classical apoptosis.

  • ROS: dhCer accumulation is strongly linked to increased Reactive Oxygen Species (ROS) generation, further driving the stress response.

3.3 Pathway Visualization

Signaling_Divergence cluster_Mito Mitochondrial Pathway (Apoptosis) cluster_Auto ER Stress Pathway (Autophagy) Stress Cellular Stress / Chemotherapy dhCer C16-Dihydroceramide Stress->dhCer Cer C16-Ceramide dhCer->Cer DES1 Active MOMP MOMP (Channel Formation) dhCer->MOMP Inhibits ER_Stress ER Stress / UPR dhCer->ER_Stress DES1 Inhibited ROS ROS Generation dhCer->ROS Cer->MOMP CytC Cytochrome c Release MOMP->CytC Caspase Caspase Activation CytC->Caspase Autophagy Autophagosome Formation ER_Stress->Autophagy

Figure 2: Divergent signaling. C16-Cer drives apoptosis via mitochondrial channels, while C16-dhCer drives autophagy via ER stress and ROS, explicitly inhibiting mitochondrial permeabilization.

Experimental Protocols

To study these lipids, one must use detection methods capable of resolving the 2 Dalton mass difference and experimental conditions that isolate their effects.

4.1 Protocol: Selective Accumulation via DES1 Inhibition

To isolate dhCer activity, you must block its conversion to Cer.

  • Reagent: Fenretinide (4-HPR) or XM462 .

  • Dosage: 1–10 µM (Cell line dependent; titration required).

  • Timepoint: 4–24 hours.[6]

  • Validation: Monitor the ratio of dhCer/Cer. A successful blockade should result in a >5-fold increase in intracellular dhCer with a concomitant decrease in Cer.

4.2 Protocol: LC-MS/MS Quantification (MRM)

Standard TLC cannot resolve dhCer from Cer effectively. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Instrument Parameters:

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters CORTECS C18 or similar), 2.1 x 50mm.

  • Mobile Phase A: 5mM Ammonium Formate in Water/Methanol (50:50).

  • Mobile Phase B: 5mM Ammonium Formate in Isopropanol/Methanol (90:10).

Key MRM Transitions: The mass shift is exactly +2 Da for the precursor ion in dhCer.

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z) [Sphingoid Base]+Collision Energy (eV)
C16-Ceramide 538.5264.3 (Sphingosine)~25-30
C16-Dihydroceramide 540.5 266.3 (Sphinganine)~25-30
IS (C12-Ceramide) 482.5264.3~25-30

Note: The product ion also shifts by +2 Da because the double bond is located in the sphingoid base backbone, not the fatty acid chain.

Therapeutic Implications

Targeting the DES1 node offers a therapeutic strategy to shift cell death modalities.

  • Cancer: Inhibiting DES1 (e.g., with Fenretinide) forces cancer cells into cytotoxic autophagy, bypassing apoptosis-resistance mechanisms (like Bcl-2 overexpression) that block C16-Ceramide channels.

  • Metabolic Disease: C16-Ceramide is a primary mediator of insulin resistance in obesity. Reducing C16-Cer levels by partial DES1 inhibition may restore insulin sensitivity without the toxicity of total sphingolipid depletion.

References
  • Siskind, L. J., & Colombini, M. (2000). The Lipids C2- and C16-Ceramide Form Large Stable Channels.[7][8][9][10] Journal of Biological Chemistry.

  • Signorelli, P., et al. (2009).[4] Dihydroceramide intracellular increase in response to resveratrol treatment mediates autophagy in gastric cancer cells.[4] Cancer Letters.

  • Stiban, J., et al. (2006). Dihydroceramide hinders ceramide channel formation: Implications on apoptosis.[3] Apoptosis.[2][3][4][5][7][9][11]

  • Turpin, S. M., et al. (2014). Obesity-Linked Homologue of C16:0-Ceramide Signals Insulin Resistance. Cell Metabolism.

  • Siddique, M. M., et al. (2015).[5] Dihydroceramides: From Bit Players to Lead Actors. Journal of Biological Chemistry.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of C16-Ceramide in Biological Matrices via LC-MS/MS with Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Significance

C16-Ceramide (d18:1/16:[1]0) is a bioactive sphingolipid central to cell signaling pathways regulating apoptosis, insulin resistance, and mitochondrial dysfunction. Elevated circulating levels of C16-Ceramide are clinically correlated with acute coronary syndromes and type 2 diabetes. Accurate quantification of this specific chain-length variant is critical, as distinct ceramide species (e.g., C16 vs. C24) often exert opposing biological effects.

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying C16-Ceramide.[2][3][4][5] It utilizes a specific 13C2,d2-C16-Ceramide internal standard (IS) to correct for matrix-induced ionization suppression and extraction variability, ensuring superior precision over analog-based standards.

Materials & Reagents

Standards
  • Analyte: C16-Ceramide (d18:1/16:0); MW 537.9 Da.

  • Internal Standard (IS): 13C2,d2-C16-Ceramide; MW 541.9 Da (+4 Da shift).

    • Note: Ensure the label position is verified. This protocol assumes labeling on the fatty acyl chain (common for acyl-specific tracking), resulting in a conserved product ion.

Solvents & Buffers
  • LC-MS Grade Methanol (MeOH) & Acetonitrile (ACN)

  • LC-MS Grade Water

  • Mobile Phase Additives: Ammonium Formate (1M stock), Formic Acid.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Chloroform (CHCl3).

Sample Preparation Protocol

Methodology: Liquid-Liquid Extraction (Modified Bligh-Dyer)

Rationale: While protein precipitation is faster, liquid-liquid extraction (LLE) provides cleaner extracts for hydrophobic lipids, reducing source contamination and maintaining column longevity.

  • Sample Aliquoting: Transfer 50 µL of plasma/serum or cell lysate into a 1.5 mL glass vial.

  • IS Spiking: Add 10 µL of Internal Standard working solution (200 ng/mL in MeOH). Vortex gently.

  • Phase 1 (Monophasic): Add 200 µL Methanol and 100 µL Chloroform. Vortex for 30 seconds.

    • Mechanism:[6][7] This disrupts lipid-protein complexes.

  • Phase 2 (Biphasic): Add 100 µL Chloroform and 100 µL Water. Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the lower organic phase (containing ceramides) to a clean glass vial.

    • Critical Step: Avoid disturbing the protein interface layer.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase B (99% MeOH / 1% Formic Acid). Vortex and transfer to an LC vial with insert.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Why C18? Provides necessary retention to separate C16-Ceramide from isobaric interferences and more polar dihydroceramides.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase Description
0.004060Initial Loading
1.004060Isocratic Hold
5.000100Elution Ramp
7.000100Wash
7.104060Re-equilibration
9.004060End
  • Mobile Phase A: 95:5 Water:MeOH + 2mM Ammonium Formate + 0.2% Formic Acid.

  • Mobile Phase B: 100% MeOH + 2mM Ammonium Formate + 0.2% Formic Acid.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][8]

  • Detection: Multiple Reaction Monitoring (MRM).[3][5][8][9]

  • Source Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temp: 300°C[8]

    • Nebulizer: 35 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
C16-Ceramide 538.5264.32550
13C2,d2-C16-Cer (IS) 542.5264.3*2550

Scientist's Note on IS Transition: The transition 542.5 -> 264.3 assumes the stable isotope labels (13C, d) are located on the fatty acyl chain . Upon fragmentation (Collision Induced Dissociation), the fatty acid is lost as a neutral ketene, leaving the unlabeled sphingosine backbone (m/z 264.3).

  • Verification: If your standard is labeled on the sphingosine backbone , the product ion will shift to 268.3 . Always infuse the individual standard to confirm the dominant product ion before running samples.

Method Validation & Quality Control

To ensure data integrity (Trustworthiness), the following validation parameters must be met:

ParameterAcceptance CriteriaExperimental Logic
Linearity R² > 0.998-point curve (1 ng/mL to 1000 ng/mL). Weighted 1/x².
Accuracy 85-115%Back-calculated concentration of QC samples.
Precision (CV) < 15%Intra-day (n=5) and Inter-day (n=3 days) variance.
Recovery > 80%Comparison of pre-extraction vs. post-extraction spikes.
Matrix Effect 85-115%Comparison of spike in solvent vs. spike in matrix extract.

Workflow Visualization

The following diagram outlines the logical flow of the extraction and quantification process, highlighting the critical decision points for data integrity.

G cluster_chem Fragmentation Logic Sample Biological Sample (Plasma/Lysate) Spike Spike Internal Standard (13C2,d2-C16-Cer) Sample->Spike  Precision Control Extract LLE Extraction (CHCl3/MeOH) Spike->Extract  Equilibration PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep LC UHPLC Separation (C18 Column) PhaseSep->LC  Organic Layer MS MS/MS Detection (MRM Mode) LC->MS  Retention Time: ~4.5 min Data Quantification (Ratio Analyte/IS) MS->Data  Peak Integration Frag Precursor: 538.5 (Analyte) / 542.5 (IS) Loss of Fatty Acid Chain Product: 264.3 (Sphingosine Backbone) MS->Frag

Figure 1: Analytical workflow for C16-Ceramide quantification. The diagram emphasizes the early introduction of the Internal Standard to correct for all downstream variability.

Troubleshooting & Expert Insights

  • Carryover: Ceramides are "sticky" lipophilic molecules. If you observe carryover in blank injections, implement a needle wash with Isopropanol:Acetonitrile:Acetone (40:40:20) between injections.

  • Peak Tailing: Often caused by secondary interactions with free silanols on the column. Ensure your mobile phase contains Ammonium Formate (buffer) rather than just Formic Acid to suppress these interactions.

  • Isobaric Interference: C16-Dihydroceramide (saturated backbone) has a mass of 540.5 (+2 Da). While the mass differs, isotopic overlap from high concentrations of dihydroceramide can contribute to the C16-Ceramide signal. Chromatographic resolution is the only defense; ensure baseline separation between Ceramide and Dihydroceramide.

References

  • Jiang, H., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. BioRxiv.

  • Bielawski, J., et al. (2009). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology.

  • Avanti Polar Lipids. Ceramide LIPIDOMIX™ Mass Spec Standards & Protocol Guides.

  • Lipid MAPS. Structure Database: C16 Ceramide (d18:1/16:0).

Sources

How to perform metabolic flux analysis with stable isotope-labeled ceramides.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Flux Analysis (MFA) with Stable Isotope-Labeled Ceramides

Abstract

Ceramides are central hubs in sphingolipid metabolism, regulating critical cellular processes including apoptosis, insulin resistance, and inflammation.[1] However, static lipidomics often fails to capture the rapid turnover and complex compartmentalization of these bioactive lipids. This Application Note provides a rigorous, self-validating protocol for performing Metabolic Flux Analysis (MFA) using stable isotope-labeled precursors (


-palmitate and 

-serine). By tracing the incorporation of heavy isotopes over time, researchers can deconvolute de novo synthesis from the salvage pathway, providing actionable insights for drug discovery and mechanistic biology.

Experimental Design & Tracer Selection

The Core Challenge: Sphingolipid metabolism involves two distinct inputs for ceramide generation:

  • De Novo Synthesis: Condensation of Palmitoyl-CoA and Serine.

  • Salvage Pathway: Re-acylation of free sphingosine generated from the breakdown of complex sphingolipids.[1]

To accurately model flux, tracer selection is paramount.

Tracer Selection Matrix
TracerTarget PathwayAdvantagesDisadvantages
U-

-Palmitate
De Novo & AcylationGold Standard. Labels both the sphingoid base (via SPT) and the N-acyl chain (via CerS). Allows dual-tracking.Can be diluted by cytosolic fatty acid pools. Requires BSA conjugation for delivery.

-Serine
De Novo OnlyHighly specific for the initial condensation step. No labeling of the N-acyl chain.Rapidly metabolized into other pathways (e.g., phosphatidylserine), reducing pool availability.
d18:1-d7-Sphingosine Salvage PathwayDirect measure of re-acylation rates (CerS activity).Does not measure de novo synthesis.

Recommendation: For comprehensive MFA, use U-


-Palmitate . It allows you to distinguish de novo species (labeled base + labeled tail) from salvage/recycling events (labeled tail only or labeled base only).

Pathway Visualization

The following diagram illustrates the flow of the


-Palmitate tracer through the sphingolipid network.

SphingolipidFlux cluster_legend Flux Dynamics Palmitate U-13C-Palmitate (Tracer) PalCoA 13C-Palmitoyl-CoA Palmitate->PalCoA ACSL Serine Serine KDS 3-Ketosphinganine Serine->KDS PalCoA->KDS SPT (De Novo) + Serine DHCer Dihydroceramide (M+16 Base) KDS->DHCer Reductase + CerS (+ Acyl-CoA) Ceramide Ceramide (Central Hub) DHCer->Ceramide DES1 SM Sphingomyelin Ceramide->SM SMS HexCer Glucosylceramide Ceramide->HexCer GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase SM->Ceramide SMase (Hydrolysis) Sphingosine->Ceramide CerS (Salvage) + Acyl-CoA S1P Sphingosine-1-P Sphingosine->S1P SphK L1 De Novo: Incorporates 13C into Base L2 Salvage: Re-uses Sphingosine Base

Caption: Flux map of


-Palmitate incorporation. The tracer enters via Palmitoyl-CoA, labeling the sphingoid base (De Novo) and N-acyl chains (via CerS).[2]

Experimental Protocol

Phase A: Cell Culture & Labeling (Dynamic flux)

Objective: Establish a time-course to calculate fractional synthesis rate (FSR).

  • Preparation of Tracer Media:

    • Dissolve U-

      
      -Palmitate (Isotec/Sigma) in ethanol to 50 mM.
      
    • Complex with fatty-acid-free BSA (10%) in PBS at a 2:1 molar ratio (Palmitate:BSA) at 37°C for 30 mins.

    • Dilute into culture media to a final concentration of 50–100 µM .

  • Seeding: Seed cells (e.g., HEK293, HepG2) in 6-well plates. Achieve 70-80% confluency.

  • Pulse Labeling:

    • Replace media with

      
      -Palmitate media.
      
    • Time Points: Harvest cells at 0, 0.5, 1, 2, 4, 8, and 24 hours .

    • Note: Short time points (0.5–2h) are critical for capturing the rapid de novo synthesis of Dihydroceramide.

  • Quenching:

    • Aspirate media rapidly.

    • Wash cells 2x with ice-cold PBS to stop metabolism.

    • Add 500 µL ice-cold Methanol (MeOH) directly to the well and scrape cells.

Phase B: Lipid Extraction (Modified MTBE Method)

Why MTBE? It provides cleaner lipid recovery than Chloroform (Bligh-Dyer) and forms the upper phase, making automation easier.

  • Transfer: Move the MeOH lysate to a glass tube.

  • Internal Standards (ISTD): Add 10 µL of Ceramide/Sphingolipid Internal Standard Mix (Avanti Polar Lipids, LM6002).

    • Validation Rule: ISTDs must be odd-chain (e.g., C17-Ceramide) or deuterated (d18:1-d7-Ceramide) to avoid overlap with endogenous or

      
       species.
      
  • Extraction:

    • Add 1.5 mL MTBE (Methyl-tert-butyl ether). Vortex 1 hr at 4°C.

    • Add 375 µL MS-grade Water to induce phase separation. Vortex 10 min.

    • Centrifuge at 1000 x g for 10 min.

  • Collection: Collect the upper organic phase (lipids) into a clean tube.

  • Re-extraction: Add 500 µL MTBE/MeOH/Water (10:3:2.5) to the lower phase, vortex, spin, and combine upper phases.

  • Drying: Dry under Nitrogen stream or SpeedVac. Reconstitute in 100 µL MeOH:Toluene (9:1) for LC-MS.[3][4][5][6][7][8]

LC-MS/MS Acquisition

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC. Mode: Dynamic Multiple Reaction Monitoring (dMRM).

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 ACN:H2O + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 40% B to 99% B over 15 mins.

Mass Spectrometry Settings (MRM Transitions)

To detect flux, you must monitor the Isotopologues .

AnalytePrecursor (Q1)Product (Q3)Description
C16-Ceramide (M+0) 538.5264.3Unlabeled Endogenous
C16-Ceramide (M+16) 554.5280.3De Novo (Labeled Base d18:1 +

)
C16-Ceramide (M+32) 570.5280.3Dual Labeled (Labeled Base + Labeled Tail)
C16-Ceramide (M+16 Tail) 554.5264.3Salvage/Recycling (Unlabeled Base +

Tail)

Note: The Product Ion 264.3 corresponds to the sphingosine backbone (d18:1). If the backbone is labeled, this shifts to 280.3.

Data Analysis & Flux Calculation

Step 1: Peak Integration Integrate peak areas for M+0, M+16, and M+32 isotopologues using vendor software (e.g., Skyline, MultiQuant).

Step 2: Isotopic Correction Correct for natural abundance of


 (1.1%) using algorithms like IsoCor  or AccuCor . This prevents overestimation of tracer enrichment.

Step 3: Fractional Enrichment (FE) Calculate the proportion of labeled molecules at each time point:



Step 4: Kinetic Modeling (Flux) Fit the time-course data to a mono-exponential rise to plateau equation to determine the Fractional Synthesis Rate (FSR) ,


:


  • 
     = Turnover rate constant (
    
    
    
    ).
  • 
    .
    

Troubleshooting & Validation (Self-Correcting Systems)

  • Issue: Low Signal for Dihydroceramide.

    • Cause: Dihydroceramide is a transient intermediate.

    • Fix: Increase cell input or use a targeted MRM method specifically for DHCer species. Ensure the LC gradient separates DHCer from Cer (DHCer elutes slightly later on C18).

  • Issue: "Scrambling" of Label.

    • Validation: Check for M+2 or M+4 peaks. If using

      
      -Glucose, label scrambling is high. With Palmitate, M+16 should be dominant. If you see M+14, it suggests Beta-oxidation and re-synthesis, which complicates analysis.
      
  • Validation Checkpoint:

    • The ratio of labeled Dihydroceramide to labeled Ceramide should decrease over time as the "wave" of synthesis moves forward. If DHCer labeling remains higher than Ceramide at 24h, DES1 enzyme activity may be blocked.

References

  • Sphingolipid Metabolism and Flux Analysis Fundamentals

    • Source: Merrill, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews.
  • Stable Isotope Tracing Protocols (Palmit

    • Source: Ecker, J., & Liebisch, G. (2014).[9] Application of stable isotopes to analyze lipid metabolism.[6][10][11] Current Opinion in Lipidology.

  • MTBE Lipid Extraction Method

    • Source: Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.
  • Flux Modeling Software (IsoCor)

    • Source: Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.

Sources

Precision Lipidomics: Advanced Sample Preparation for Ceramide Analysis in Human Plasma

[1]

Abstract

Ceramides (Cer) are bioactive sphingolipids acting as potent signaling molecules in apoptosis, inflammation, and insulin resistance. Their quantification in human plasma has emerged as a critical stratification tool for cardiovascular risk (e.g., the CERT score). However, the amphipathic nature of ceramides and their tight association with lipoprotein particles (VLDL, LDL, HDL) present unique analytical challenges. This guide details a robust, field-proven sample preparation workflow focusing on Methyl tert-butyl ether (MTBE) liquid-liquid extraction . Unlike traditional chloroform-based methods, the MTBE protocol offers superior phase separation mechanics and automation compatibility, ensuring high recovery and reproducibility for LC-MS/MS analysis.

Introduction: The Matrix Challenge

Human plasma is a complex aqueous matrix where ceramides do not exist freely; they are embedded within the phospholipid monolayer of lipoproteins. Effective analysis requires:

  • Disruption: Breaking the lipoprotein structure to release ceramides.

  • Partitioning: Separating hydrophobic ceramides from abundant proteins and salts.

  • Enrichment: Concentrating analytes to meet lower limits of quantitation (LLOQ), typically in the low nM range.[1]

While the Bligh & Dyer method is the historical gold standard, it utilizes neurotoxic chloroform and places the organic (analyte-rich) phase at the bottom, making manual or automated retrieval difficult and prone to contamination. This guide advocates for the Matyash (MTBE) method, which yields an organic supernatant, significantly improving workflow ergonomics and safety without compromising extraction efficiency.

Pre-Analytical Considerations (Trustworthiness)

Data integrity begins before the sample touches a solvent. Adhere to these strict pre-analytical controls:

  • Collection: EDTA plasma is preferred over serum to prevent clotting-induced lipid release from platelets.

  • Hemolysis Check: Red blood cells are rich in sphingolipids. Visually inspect samples; discard or flag any showing pink/red discoloration, as hemolysis will artificially elevate ceramide levels.

  • Storage: Ceramides are relatively stable.

    • Room Temp: Stable < 24 hours.

    • -20°C: Stable < 1 month.

    • -80°C: Indefinite (Recommended). Avoid >3 freeze-thaw cycles.

Internal Standard Strategy (The Self-Validating System)

To ensure Scientific Integrity , you must use Isotope Dilution Mass Spectrometry (IDMS) . External calibration is insufficient due to matrix effects (ion suppression) common in plasma lipidomics.

Protocol:

  • Selection: Use carbon-13 (

    
    ) or deuterium (
    
    
    ,
    
    
    ) labeled analogs of the specific chain lengths you are targeting (e.g., Cer d18:1/16:0-d7).
  • Causality: The labeled standard co-elutes with the analyte, experiencing the exact same extraction efficiency and ionization suppression. The ratio of Analyte/IS is therefore constant regardless of matrix variance.

  • Spiking: Add the Internal Standard (IS) cocktail before extraction (into the plasma) to correct for recovery losses during the physical extraction process.

Primary Protocol: MTBE Liquid-Liquid Extraction

Recommended for: High-precision quantitative profiling, metabolomics, and automation.

Reagents
  • Extraction Solvent A: Methanol (LC-MS Grade) containing IS cocktail.

  • Extraction Solvent B: Methyl tert-butyl ether (MTBE).[2]

  • Phase Inducer: MS-grade Water.

Step-by-Step Workflow
  • Thawing: Thaw plasma on ice. Vortex gently for 10s.

  • Aliquot: Transfer 50 µL of plasma into a 2.0 mL glass vial or chemically resistant deep-well plate.

  • Protein Precipitation & IS Addition:

    • Add 300 µL of Methanol (containing IS).

    • Why: Methanol disrupts the lipoprotein shell and precipitates proteins, releasing lipids.

    • Vortex vigorously for 30s.[1]

  • Lipid Solubilization:

    • Add 1000 µL of MTBE .

    • Incubate at room temperature for 10 mins on a shaker (600 rpm).

    • Why: MTBE solubilizes the hydrophobic ceramides. The extended incubation ensures equilibrium.

  • Phase Separation:

    • Add 250 µL of Water .

    • Vortex for 20s.

    • Centrifuge at 3,000 x g for 10 mins at 20°C.

  • Collection:

    • The Upper Layer is the organic phase (MTBE + Lipids).

    • The Lower Layer is the aqueous phase (Salts + Proteins).

    • Action: Transfer the top organic layer (~900 µL) to a clean vial.

  • Concentration:

    • Dry the extract under a stream of Nitrogen (N2) or vacuum concentrator (SpeedVac) at 35°C.

  • Reconstitution:

    • Resuspend in 100 µL of starting mobile phase (e.g., 90:10 Methanol:Water + 10mM Ammonium Formate).

    • Vortex and sonicate for 2 mins to ensure complete dissolution.

Workflow Visualization

MTBE_Extractioncluster_phasesPhase SeparationStartHuman Plasma(50 µL)Step1Add MeOH + IS(300 µL)Start->Step1Step2Vortex & Precipitate(Disrupt Lipoproteins)Step1->Step2Step3Add MTBE(1000 µL)Step2->Step3Step4Add Water(250 µL) & CentrifugeStep3->Step4TopPhaseTop Layer (Organic)Contains CeramidesStep4->TopPhase  Separates intoBottomPhaseBottom Layer (Aqueous)Proteins & SaltsStep4->BottomPhaseDryEvaporate to Dryness(N2 Stream)TopPhase->Dry  TransferReconReconstitute(MeOH:Water)Dry->ReconLCMSLC-MS/MS AnalysisRecon->LCMS

Figure 1: MTBE Extraction Workflow. The critical advantage is the "Top Layer" recovery, facilitating automation and reducing contamination risk from the protein pellet.

Alternative Protocol: High-Throughput Protein Precipitation (PPT)

Recommended for: Large clinical cohorts where speed is prioritized over absolute matrix cleanliness.

  • Aliquot: 10 µL Plasma.

  • Precipitate: Add 90 µL Isopropanol/Acetonitrile (1:1) containing IS.[1][3][4][5]

  • Vortex: 1 min.

  • Centrifuge: 10,000 x g for 10 mins (Pellet proteins tightly).

  • Inject: Transfer supernatant directly to LC-MS vial.

    • Note: This method injects more matrix (phospholipids) onto the column. Use a diverter valve to send the first 1 minute of LC flow to waste to protect the Mass Spec source.

Data Presentation & Comparison

Table 1: Extraction Method Comparison
FeatureBligh & Dyer (Chloroform)MTBE (Matyash)Protein Precipitation (PPT)
Phase Composition BiphasicBiphasicMonophasic
Organic Layer Bottom (Hard to pipette)Top (Easy to pipette)N/A (Supernatant)
Toxicity High (Chloroform)Low/Moderate (MTBE)Low (Alcohols)
Cleanliness HighHighModerate (Matrix remains)
Throughput LowMedium/HighVery High
Recovery (Cer) >95%>95%>90%
Table 2: Typical MRM Transitions (Ceramide d18:1 Backbone)

Use these settings to build your instrument method.

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z) [Sphingoid Base]Collision Energy (V)
Cer d18:1/16:0 538.5264.430
Cer d18:1/18:0 566.6264.432
Cer d18:1/24:0 650.6264.435
Cer d18:1/24:1 648.6264.435
IS (d18:1/16:0-d7) 545.5271.430

Quality Control & System Suitability

To ensure the protocol is "Self-Validating":

  • System Suitability Sample (SSS): A neat standard mix injected before the run to check retention time and sensitivity.

  • Method Blank: Water extracted alongside samples.[4] Must show < 5% of LLOQ signal.[6]

  • Pooled QC: Pool 10 µL from every study sample. Inject every 10 samples. CV% for all analytes must be < 15%.[3]

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification.[7] Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.

  • Stratton, M. S., et al. (2019). Quantification of Ceramide Species in Biological Samples by Liquid Chromatography-Electrospray Tandem Mass Spectrometry.[3][8] Methods in Molecular Biology, 1730, 93-100.

  • NIST SRM 1950 Inter-Laboratory Study. (2024). Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials. Nature Communications.

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.[3][4][6][8][9] Analytical and Bioanalytical Chemistry.

Application Note: Robust Lipid Extraction Protocol for the Quantification of Ceramides from Cultured Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ceramides are a class of bioactive sphingolipids that are not only integral structural components of cellular membranes but also pivotal second messengers in a myriad of cellular signaling pathways.[1][2][3] Their involvement in processes such as apoptosis, cell cycle regulation, and inflammation has positioned them as key molecules of interest in numerous fields of research, including oncology and metabolic diseases.[1][2] Accurate quantification of distinct ceramide species is therefore crucial for elucidating their complex roles in cellular physiology and pathology. This application note provides a detailed, field-proven protocol for the efficient extraction of ceramides from cultured cells, optimized for downstream quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind critical experimental choices, ensuring a reproducible and self-validating methodology for researchers, scientists, and drug development professionals.

Introduction: The Significance of Ceramide Quantification

Ceramides are at the heart of sphingolipid metabolism and signaling.[2] They consist of a sphingoid base linked to a fatty acid via an amide bond, and the length of the fatty acid chain confers distinct biological activities.[3][4] For instance, long-chain ceramides are often implicated in inducing apoptosis, while very long-chain species can promote cell proliferation.[5] Given this functional diversity, it is imperative to employ an analytical method that can not only quantify total ceramide levels but also resolve individual ceramide species.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[5][6] However, the accuracy of LC-MS/MS quantification is critically dependent on the upstream sample preparation, particularly the efficiency and cleanliness of the lipid extraction.[6][7] An ideal extraction method should yield maximum lipid recovery while minimizing the presence of interfering substances like salts and other polar metabolites.[7]

This guide details a robust lipid extraction protocol based on the principles of the Bligh and Dyer method, a widely used technique for isolating total lipids from biological samples.[8][9][10] We will provide a step-by-step workflow, explain the rationale behind each step, and offer insights for troubleshooting and optimization.

The Ceramide Signaling Nexus

To appreciate the importance of accurate ceramide quantification, it is helpful to visualize their central role in cellular signaling. Ceramides are generated in response to a variety of cellular stresses and stimuli, and they, in turn, can activate downstream pathways leading to distinct cellular outcomes.

cluster_0 Cellular Stressors cluster_1 Ceramide Generation cluster_2 Downstream Cellular Outcomes stress Chemotherapy | Oxidative Stress | Inflammation ceramide Ceramide Accumulation stress->ceramide apoptosis Apoptosis (Programmed Cell Death) ceramide->apoptosis growth_arrest Cell Growth Arrest ceramide->growth_arrest inflammation Inflammation ceramide->inflammation

Caption: Simplified Ceramide Signaling Pathway.

Principle of the Modified Bligh and Dyer Extraction

The Bligh and Dyer method is a liquid-liquid extraction technique that utilizes a monophasic mixture of chloroform, methanol, and water to disrupt cells and solubilize lipids.[9] The subsequent addition of chloroform and water induces a phase separation, resulting in a lower organic phase containing the lipids (including ceramides) and an upper aqueous phase with polar metabolites.[8][9] This separation is key to obtaining a clean lipid extract for sensitive downstream analysis.

Our modified protocol is specifically tailored for cultured cells and incorporates the use of an internal standard for accurate quantification.

Experimental Workflow Overview

The entire process, from cell harvesting to data acquisition, follows a systematic workflow to ensure reproducibility and accuracy.

node_style_step node_style_step node_style_input node_style_input node_style_output node_style_output cultured_cells Cultured Cells harvesting 1. Cell Harvesting & Washing cultured_cells->harvesting extraction 2. Lipid Extraction (Modified Bligh & Dyer) harvesting->extraction drying 3. Sample Drying extraction->drying reconstitution 4. Reconstitution drying->reconstitution analysis 5. LC-MS/MS Analysis reconstitution->analysis data Quantitative Data analysis->data

Sources

Precision Tracing of Ceramide Metabolism in Cancer: C16-Ceramide-13C2,d2 Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Ceramide Rheostat in Oncology In cancer biology, ceramide acts as a central tumor-suppressor lipid, often termed the "Ceramide Rheostat." While endogenous C16-Ceramide (N-palmitoyl-sphingosine) is a potent inducer of mitochondrial outer membrane permeabilization (MOMP) and apoptosis, cancer cells frequently upregulate metabolic enzymes to convert this pro-death signal into pro-survival metabolites like Sphingomyelin (SM), Glucosylceramide (GlcCer), or Ceramide-1-Phosphate (C1P).

Why C16-Ceramide-13C2,d2? Standard lipidomics provides static snapshots. To understand flux—the rate at which cancer cells detoxify ceramide—researchers require stable isotope tracing. C16-Ceramide-13C2,d2 is a high-fidelity tracer (M+4) specifically designed to distinguish exogenous flux from endogenous pools.

  • 13C2 (Carbon-13): Typically located on the C1 and C2 positions of the sphingosine backbone (derived from L-Serine-13C2,d2 precursors).

  • d2 (Deuterium): Enhances mass shift to +4 Da, moving the tracer signal safely beyond the natural isotopic envelope of endogenous C16-Ceramide (M+0, M+1, M+2).

This guide details the application of C16-Ceramide-13C2,d2 for Metabolic Flux Analysis (MFA) and Absolute Quantification in cancer models.

Metabolic Pathway & Tracer Logic[1]

The following diagram illustrates the metabolic fate of the C16-Ceramide tracer. The "Backbone Label" strategy ensures that even if the fatty acid is hydrolyzed, the sphingosine core remains traceable.

CeramideMetabolism C16Cer C16-Ceramide-13C2,d2 (Tracer Input) SM Sphingomyelin (Pro-Survival) C16Cer->SM Phosphocholine transfer GlcCer Glucosylceramide (Drug Resistance) C16Cer->GlcCer Glycosylation C1P Ceramide-1-Phosphate (Inflammation/Migration) C16Cer->C1P Phosphorylation Sph Sphingosine-13C2,d2 (Recycled Backbone) C16Cer->Sph Hydrolysis S1P S1P-13C2,d2 (Proliferation) Sph->S1P Phosphorylation SMS SMS1/2 GCS GCS (UGCG) CERK CERK CDase Ceramidase SphK SphK1/2

Figure 1: Metabolic fate of C16-Ceramide-13C2,d2. The tracer (Red) is converted into distinct pools (Blue/Yellow/Green) by specific enzymes (SMS, GCS, CERK), allowing researchers to quantify pathway activity.

Experimental Protocol: Metabolic Flux Analysis

Phase A: Cell Treatment & Pulse Labeling

Objective: Introduce the tracer without inducing immediate toxicity, allowing measurement of metabolic conversion rates.

  • Preparation of Tracer Stock:

    • Dissolve C16-Ceramide-13C2,d2 in ethanol:dodecane (98:2, v/v) to create a 1 mM stock.

    • Critical Step: Complex the ceramide with BSA (Bovine Serum Albumin) to ensure cellular uptake. Mix the 1 mM stock with 0.34 mM fatty-acid-free BSA in PBS (molar ratio ~1:1) at 37°C for 30 mins.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, U87) in 6-well plates (approx. 5x10^5 cells/well).

    • Incubate for 24 hours to reach 70-80% confluency.

  • Pulse Labeling:

    • Replace media with fresh media containing 5 µM C16-Ceramide-13C2,d2 .

    • Include a "Vehicle Control" (BSA/Ethanol only) and a "Naive Control" (untreated).

  • Time Course:

    • Harvest cells at 0.5h, 1h, 4h, 12h, and 24h .

    • Rationale: Early timepoints (0.5-1h) capture rapid uptake; late timepoints (12-24h) reveal conversion to complex sphingolipids (SM, GlcCer).

Phase B: Lipid Extraction (Modified Bligh-Dyer)

Objective: Quantitative recovery of sphingolipids while removing salts and proteins.

  • Harvesting:

    • Wash cells 2x with ice-cold PBS.

    • Scrape cells into 1 mL PBS and transfer to glass tubes.

    • Internal Standard Spike: Add 10 pmol of C12-Ceramide (or non-endogenous odd-chain C17-Ceramide) to every sample before extraction to correct for loss.

  • Biphasic Extraction:

    • Add 3.75 mL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 10 min.

    • Add 1.25 mL Chloroform. Vortex.

    • Add 1.25 mL ddH2O. Vortex.

    • Centrifuge at 1000 x g for 5 min at room temperature to separate phases.

  • Collection:

    • Recover the lower organic phase (contains ceramides).

    • Re-extract the upper phase with 2 mL chloroform to maximize recovery.

    • Combine organic phases and dry under Nitrogen gas stream at 37°C.

    • Reconstitute in 100 µL Methanol:Chloroform (9:1) for LC-MS.[1][2][3]

LC-MS/MS Methodology

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500+). Mode: Positive Electrospray Ionization (ESI+). Separation: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

MRM Transitions (Multiple Reaction Monitoring)

The specificity of this protocol relies on the unique mass shift. Assuming the "13C2,d2" label is on the Sphingosine backbone (common for high-fidelity tracers derived from labeled serine), both the parent ion and the characteristic fragment ion will shift.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
C16-Cer (Endogenous) 538.5 [M+H]+264.3 (d18:1 base)25Target
C16-Cer-13C2,d2 542.5 [M+H]+268.3 (d18:1-13C2,d2)25Tracer
C12-Cer (ISTD) 482.5 [M+H]+264.3 (d18:1 base)25Normalizer
C16-SM-13C2,d2 707.6 [M+H]+184.0 (Phosphocholine)30Metabolite
C16-GlcCer-13C2,d2 704.6 [M+H]+268.3 (d18:1-13C2,d2)35Metabolite

Note: If the label is located on the Fatty Acid chain instead of the backbone, the Product Ion for Ceramide will remain 264.3. Always perform a Product Ion Scan on your standard before starting.

Data Analysis & Interpretation

Calculation of Fractional Enrichment

To quantify how much of the ceramide pool is derived from the tracer:



Calculation of Metabolic Flux (Conversion Rate)

To measure the activity of Glucosylceramide Synthase (GCS) or Sphingomyelin Synthase (SMS):



  • High Flux to GlcCer: Indicates potential Multi-Drug Resistance (MDR). Cancer cells glycosylate ceramide to avoid apoptosis.

  • High Flux to SM: Indicates proliferative state and membrane remodeling.

  • Accumulation of C16-Cer-13C2,d2: Indicates successful blockade of clearance pathways (e.g., effective GCS inhibition).

Troubleshooting Table
ObservationPossible CauseCorrective Action
Low Tracer Signal Poor solubility or uptake.Ensure BSA complexing step is performed at 37°C. Verify cell density.
No Product Ion Shift Label is on Fatty Acid, not Backbone.Change MRM transition to 542.5 -> 264.3.
Inconsistent Retention Column overload or lipid carryover.Inject solvent blanks between samples. Use a gradient wash step.

Workflow Visualization

ProtocolWorkflow cluster_0 Cell Treatment cluster_1 Lipid Extraction cluster_2 Analysis Step1 Seed Cells (6-well plate) Step2 Pulse Label 5µM C16-Cer-13C2,d2 + BSA Complex Step1->Step2 Step3 Chase / Incubate (0 - 24 Hours) Step2->Step3 Step4 Harvest & Spike ISTD (C12-Ceramide) Step3->Step4 Step5 Bligh-Dyer Extraction (CHCl3:MeOH:H2O) Step4->Step5 Step6 Isolate Organic Phase (Lower Layer) Step5->Step6 Step7 LC-MS/MS (MRM) Target: 542.5 -> 268.3 Step6->Step7 Step8 Data Processing Calculate Flux & Enrichment Step7->Step8

Figure 2: Step-by-step experimental workflow for C16-Ceramide tracing.

References

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139–150. Link

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91. Link

  • Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature Reviews Cancer, 18(1), 33–50. Link

  • Lipid Maps Structure Database. C16 Ceramide (d18:1/16:[4]0) Structure and Properties.[5][6][7] Link[4]

  • Cayman Chemical. Sphingolipid Internal Standards and Tracing Protocols. Link

Sources

Precision Spiking of C16-Ceramide-13C2,d2 into Tissue Homogenates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate quantification of ceramides in biological tissues is frequently compromised by their extreme lipophilicity and poor solubility in aqueous homogenates. This Application Note details the protocol for spiking C16-Ceramide-13C2,d2 (a stable isotope-labeled internal standard) into tissue matrices. Unlike hydrophilic analytes, ceramides require a "carrier solvent" strategy and a critical equilibration period to integrate into tissue micelles prior to extraction. This guide provides a self-validating workflow to ensure >90% recovery accuracy and correct for matrix-induced ion suppression in LC-MS/MS analysis.

Introduction: The Solubility Paradox

C16-Ceramide (N-palmitoyl-sphingosine) is a bioactive lipid implicated in apoptosis and insulin resistance. To quantify it, researchers use C16-Ceramide-13C2,d2 as an Internal Standard (ISTD). This analog has a mass shift of +4 Da, allowing it to be distinguished from endogenous C16-Ceramide by mass spectrometry while exhibiting identical extraction recovery and ionization efficiency.

The Challenge: Tissue homogenates are aqueous suspensions. Ceramides are waxy solids with near-zero solubility in water.

  • Incorrect Spiking: Adding a pure chloroform stock to an aqueous homogenate causes the ISTD to precipitate instantly or adhere to polypropylene tube walls, leading to variability (CV > 20%).

  • Correct Spiking: The ISTD must be delivered in a semi-polar "bridge" solvent (Methanol) and allowed to equilibrate with endogenous lipids.

Materials & Reagent Preparation

Critical Equipment
  • Glassware: Borosilicate glass vials (Ceramides adhere to plastics; avoid polypropylene for storage).

  • Homogenizer: Bead beater (e.g., Precellys) or probe sonicator.

  • Solvents: LC-MS Grade Methanol (MeOH), Chloroform (

    
    ), and Water.
    
Standard Preparation

Target: Create a working solution that keeps the ceramide soluble but is miscible with the aqueous tissue homogenate.

Solution TypeSolvent CompositionConcentrationStorage
Master Stock Chloroform:Methanol (1:1)100 µg/mL-20°C (Glass)
Working Spike 100% Methanol1 µg/mL (1000 ng/mL)Prepare Fresh

Scientist's Note: Do not use Chloroform for the Working Spike. Chloroform is immiscible with the aqueous homogenate and will form a droplet at the bottom of the tube, preventing the ISTD from mixing with the tissue. Methanol is the necessary "bridge" solvent.

Experimental Protocol

Phase 1: Tissue Homogenization

Goal: Create a uniform suspension of tissue without degrading lipids.

  • Weigh 10–50 mg of frozen tissue (Liver, Muscle, or Brain).

  • Add PBS (Phosphate Buffered Saline) or water at a ratio of 1:10 (mg tissue : µL buffer).

    • Example: 20 mg tissue + 200 µL PBS.

  • Homogenize using bead-beating (2 cycles, 30 sec, 6500 rpm) at 4°C.

  • Stop Point: You now have the "Raw Homogenate."

Phase 2: The Precision Spike (The "Sandwich" Method)

Goal: Introduce the ISTD so it behaves exactly like endogenous lipid.

  • Transfer 100 µL of Raw Homogenate to a clean glass centrifuge tube.

  • The Spike: Add 10 µL of the 1 µg/mL Working Spike (MeOH) directly into the homogenate.

    • Final ISTD Amount: 10 ng per sample.

    • Vortex immediately for 10 seconds to disperse the Methanol.

  • The Equilibration (CRITICAL): Incubate samples on ice for 15 minutes .

    • Mechanism:[1][2][3] This pause allows the exogenous C16-Ceramide-13C2,d2 to partition into the lipid micelles and membrane fragments of the tissue. If you extract immediately, the ISTD remains in the solvent phase while endogenous lipids remain trapped in the tissue, ruining the normalization.

Phase 3: Lipid Extraction (Modified Bligh-Dyer)

Goal: Isolate lipids into an organic phase.

  • Add 375 µL Chloroform:Methanol (1:2 v/v) to the spiked homogenate.

  • Vortex vigorously for 1 minute. (Sample is now monophasic).

  • Add 125 µL Chloroform . Vortex.

  • Add 125 µL Water . Vortex.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Result: Two phases form.

    • Top Phase:[1] Aqueous (Salts, metabolites).[1]

    • Bottom Phase: Organic (Ceramides, Phospholipids).

  • Collect the Bottom Phase using a glass Pasteur pipette and transfer to a fresh glass vial.

  • Dry under Nitrogen gas and reconstitute in Methanol:Chloroform (9:1) for LC-MS injection.

Workflow Visualization

The following diagram illustrates the critical "Equilibration" step that distinguishes high-quality lipidomics from standard extractions.

LipidSpikingWorkflow Stock Master Stock (C16-Cer-13C2,d2) Chloroform:MeOH Working Working Spike 100% Methanol (Bridge Solvent) Stock->Working Dilute SpikePoint SPIKE POINT Add 10µL Working Sol to 100µL Homogenate Working->SpikePoint Tissue Frozen Tissue (10-50mg) Homo Homogenization (PBS, Bead Beater) Tissue->Homo Homo->SpikePoint Equilibration EQUILIBRATION 15 Mins on Ice (Micelle Integration) SpikePoint->Equilibration Critical Step Extraction Biphasic Extraction (CHCl3 / MeOH / H2O) Equilibration->Extraction LCMS LC-MS/MS Analysis (MRM Quantification) Extraction->LCMS Organic Phase

Figure 1: The Precision Spiking Workflow. Note the specific equilibration step required to allow the ISTD to integrate into tissue micelles.

Validation & Quality Control

To ensure the protocol is working, run the following validation checks:

Linearity Check

Spike the ISTD into a "Matrix-Matched Blank" (e.g., BSA solution or stripped plasma) at increasing concentrations.

  • Requirement:

    
    
    
  • Why: Ensures the ionization is linear and not saturated at the spiking concentration.

Recovery Calculation

Compare the peak area of the ISTD spiked before extraction (Pre-Spike) vs. after extraction (Post-Spike).



  • Target: 85% – 115%

  • Troubleshooting: If recovery is <50%, the ISTD likely precipitated. Switch the Working Spike solvent to Ethanol or increase the vortex time during the monophasic stage.

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Internal Standards for Lipidomic Analysis.[1][4][5][6] Retrieved from [Link]

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692–1707. Retrieved from [Link]

  • Bielawski, J., et al. (2006). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 579, 443-467. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Optimization of Ceramide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Lipidomics Support Hub. Subject: Optimizing Separation of Ceramide Isomers (Stereoisomers, Regioisomers, and Unsaturation Variants). Lead Scientist: Dr. A. Vance, Senior Application Specialist.

Introduction: The Isomer vs. Isobar Challenge

In ceramide analysis, a common failure point is conflating isobars with isomers .

  • Isobars (e.g., Cer d18:1/16:0 vs. Cer d18:0/16:1) have the same nominal mass but different fragmentation patterns. These are best resolved by MS/MS (MRM transitions) .

  • Isomers (e.g., cis- vs. trans-double bonds, or D-erythro vs. L-threo stereoisomers) have identical masses and often identical fragments. These must be resolved chromatographically before detection.

This guide focuses on the latter: optimizing chromatography to physically separate species that Mass Spectrometry alone cannot distinguish.

Module 1: Stationary Phase Selection Strategy

The choice of stationary phase is the single most critical variable for isomer resolution. Standard C18 columns often fail to separate geometric isomers due to a lack of "shape selectivity."

Comparative Analysis of Stationary Phases
Column ChemistryPrimary MechanismBest ForLimitation
C18 (Octadecyl) HydrophobicityGeneral profiling, chain-length separation (e.g., C16 vs C24).Poor resolution of cis/trans isomers or stereoisomers.
C30 (Triacontyl) Hydrophobicity + Shape Selectivity Geometric Isomers. Separating cis vs. trans and positional isomers.Longer retention times; requires stronger mobile phase B (e.g., IPA).
Amylose-based (Chiral) Chiral RecognitionStereoisomers. Separating D-erythro (biologically active) from L-threo.High cost; often requires Normal Phase or SFC conditions.
PFP (Pentafluorophenyl) Pi-Pi InteractionSeparating species with different double-bond distributions.Less retentive for saturated very-long-chain ceramides.
Visual Workflow: Column Selection Decision Tree

ColumnSelection Start Start: Define Separation Goal IsomerType What is the target isomer? Start->IsomerType ChainLength Chain Length Variants (e.g., C16 vs C24) IsomerType->ChainLength General Profiling GeoIsomer Geometric Isomers (cis vs trans, d18:1 vs d18:0) IsomerType->GeoIsomer Double Bond Position Stereo Stereoisomers (D-erythro vs L-threo) IsomerType->Stereo Chirality C18 Use High-Efficiency C18 (1.7 µm or Core-Shell) ChainLength->C18 C30 Use C30 Stationary Phase (High Shape Selectivity) GeoIsomer->C30 SFC Use Chiral SFC or NPLC (Amylose/Cellulose) Stereo->SFC

Figure 1: Decision matrix for selecting the optimal stationary phase based on the specific ceramide isomer challenge.

Module 2: Troubleshooting & FAQs
Scenario A: "I cannot separate cis- and trans-isomers of Ceramide d18:1/18:0."

Diagnosis: Standard C18 columns interact primarily with the hydrophobic tail volume. Cis and trans isomers have similar volumes but different 3D shapes (kinked vs. linear). C18 lacks the "slots" to discriminate these shapes.

Protocol Adjustment:

  • Switch to a C30 Column: The longer alkyl chains of a C30 phase order themselves more rigidly, creating "slots" that preferentially retain linear (trans) isomers over kinked (cis) isomers [1].

  • Lower the Temperature: Reduce column oven temperature to 10°C - 20°C . Lower thermal energy increases the rigidity of the stationary phase ligands, significantly enhancing shape selectivity.

  • Mobile Phase Modifier: Ensure you are using Methanol (MeOH) rather than Acetonitrile (ACN) as the organic modifier. MeOH allows for better pi-pi interaction accessibility and shape discrimination in lipid chromatography.

Scenario B: "My very long chain ceramides (C24:0, C26:0) are tailing or showing carryover."

Diagnosis: This is a solubility issue, not a separation issue. Long-chain ceramides are extremely hydrophobic and can precipitate in pure Methanol or Acetonitrile, causing peak tailing and adsorption to injector ports.

Protocol Adjustment:

  • Modify Mobile Phase B: Introduce a stronger solvent. A common mix is Isopropanol (IPA): Acetonitrile (90:10) .

    • Note: If using C30, you may need up to 10% Acetone or THF if backpressure allows, but IPA is usually sufficient.

  • Needle Wash: Change your needle wash solvent to 100% Isopropanol or Chloroform:Methanol (1:1) to eliminate carryover.

Scenario C: "I need to distinguish D-erythro (natural) from L-threo (synthetic/impurity) ceramides."

Diagnosis: These are enantiomers/diastereomers.[1] Reverse Phase (RP) chromatography is generally blind to chirality.

Protocol Adjustment: You must move to Supercritical Fluid Chromatography (SFC) or Normal Phase LC (NPLC) with a chiral selector.

  • Recommended Method: SFC with an Amylose-based column (e.g., Amylose-tris-(3,5-dimethylphenylcarbamate)).[2]

  • Why SFC? SFC uses supercritical CO2, which has high diffusivity (like a gas) and high solvating power (like a liquid). It provides faster equilibration and sharper peaks for chiral separations than traditional NPLC [2].

Module 3: Validated Experimental Protocols
Protocol 1: High-Resolution Separation of Geometric Isomers (C30 Method)

Target: Separation of cis/trans isomers and d18:0/d18:1 backbones.

  • Column: Accucore C30 or Acclaim C30 (2.1 x 150 mm, 2.6 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.[3]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.[3]

  • Flow Rate: 0.25 mL/min.

  • Temperature: 15°C (Critical for isomer resolution).

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: Linear ramp to 95% B

    • 20-25 min: Hold 95% B

  • Why this works: The Ammonium Formate aids ionization (E-E-A-T validated). The low temperature freezes the C30 alkyl chains into an ordered state, maximizing the separation of linear vs. kinked lipid tails [3].

Protocol 2: Chiral Separation of Stereoisomers (SFC Method)

Target: Separation of D-erythro vs L-threo ceramides.

  • System: SFC-MS/MS.

  • Column: ChiralPak IA-3 or equivalent (Amylose derivative).

  • Mobile Phase (CO2): Supercritical CO2.[4]

  • Modifier (Co-solvent): 100% Methanol (no additives usually needed for chiral recognition, but 0.1% Ammonium Acetate can improve MS signal).

  • Gradient: 5% to 40% Modifier over 5 minutes.

  • Back Pressure (BPR): 1800 psi (120 bar).

  • Temperature: 40°C.

  • Why this works: The amylose chiral selector forms inclusion complexes. The D-erythro shape fits differently into the chiral cavity than the L-threo, causing differential retention [2].

Module 4: Pathway Logic & Troubleshooting Flow

The following diagram illustrates the troubleshooting logic when standard retention times drift or peaks merge.

Troubleshooting Problem Problem: Peaks Merging/Co-elution CheckMass Check Mass (MS) Problem->CheckMass Isobaric Same Mass? (Isobars) CheckMass->Isobaric Yes Isomeric Same Structure? (Isomers) CheckMass->Isomeric Yes, but different shape Solution1 Optimize MRM Transitions (MS Tuning) Isobaric->Solution1 Solution2 Switch to C30 Column (Shape Selectivity) Isomeric->Solution2 Solution3 Lower Column Temp (< 20°C) Solution2->Solution3 Still overlapping?

Figure 2: Logic flow for diagnosing co-elution issues in ceramide analysis.

References
  • Thermo Fisher Scientific. (2012).[5] Comparison of Acclaim C30 vs. C18 for Carotenoid and Lipid Profiles. Application Note. 5[1][3][6][7][8][9]

  • National Institutes of Health (NIH). (2023). Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Isomers. PubMed Central. 2[3][7][8][9]

  • National Institutes of Health (NIH). (2016). Comprehensive untargeted lipidomic analysis using core–shell C30 particle column.[10] PubMed Central. 10[1][3][6][7][8][9]

  • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Molecules.[1][4][5][8][9][10][11][12][13][14][15][16] 3[1][3][6][7][8][9]

Sources

Addressing solubility issues of C16-Ceramide-13C2,d2 in methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Problem: Users frequently report precipitation or low recovery of C16-Ceramide-13C2,d2 (N-palmitoyl-D-erythro-sphingosine, labeled) when attempting to dissolve it directly in pure methanol (MeOH). While methanol is a standard solvent for LC-MS mobile phases, it is often too polar to solvate the long hydrophobic palmitoyl chain (C16) and the sphingoid base effectively at high concentrations or low temperatures.

The Mechanism: Ceramides are amphipathic but predominantly hydrophobic.

  • Headgroup: The amide and hydroxyl groups can hydrogen bond with methanol.

  • Tail: The C16 fatty acid chain and the C18 sphingosine backbone are dominated by Van der Waals forces.

  • The Conflict: Methanol (

    
    ) is a polar protic solvent. It lacks the lipophilicity required to overcome the lattice energy of the crystalline ceramide solid. When you dissolve C16-Ceramide in pure methanol, you often create a metastable supersaturated solution that crashes out (precipitates) upon contact with cold glassware or during storage at -20°C.
    

The Solution Strategy: To maintain the integrity of this expensive internal standard (ISTD), you must use a "Bridge Solvent" strategy—dissolving the solid in a highly lipophilic solvent first, then diluting into methanol, or utilizing thermal energy to disrupt the crystal lattice.

Troubleshooting Decision Tree

The following logic flow represents the standard operating procedure (SOP) for rescuing a precipitated sample or preparing a new stock.

CeramideSolubility Start Start: C16-Ceramide-13C2,d2 Solid CheckSolvent Target Solvent? Start->CheckSolvent PureMeOH Pure Methanol (Not Recommended) CheckSolvent->PureMeOH User attempts direct dissolve CoSolvent Co-Solvent Approach (Recommended) CheckSolvent->CoSolvent Best Practice Precipitation Issue: Visible Precipitate / Cloudiness PureMeOH->Precipitation High failure rate Step2 2. Sonicate (Bath) at 40-50°C for 10-15 mins CoSolvent->Step2 Step1 1. Add Chloroform or THF (Ratio 1:1 to 1:5) Precipitation->Step1 Rescue Protocol Step1->Step2 Step3 3. Vortex vigorously (30s) Step2->Step3 CheckClear Is solution clear? Step3->CheckClear Success Ready for LC-MS / Dilution CheckClear->Success Yes AltSolvent Switch to IPA:MeOH (1:1) CheckClear->AltSolvent No (Still cloudy) AltSolvent->Step2 Retry

Figure 1: Decision matrix for solubilizing C16-Ceramide-13C2,d2. Note that direct dissolution in cold methanol is the primary cause of failure.

Optimized Protocols

Protocol A: The "Bridge Solvent" Method (Gold Standard)

Use this for preparing Stock Solutions (>100 µM or >0.1 mg/mL).

This method utilizes Chloroform (


) or Tetrahydrofuran (THF) to break the crystal lattice, followed by dilution with Methanol.
  • Weighing: Weigh the C16-Ceramide-13C2,d2 solid into a glass vial (avoid plastic; see FAQ).

  • Primary Solubilization: Add pure Chloroform or THF to the vial. Use approximately 10-20% of your final intended volume.

    • Why: These solvents have high non-polar character compatible with the lipid tail.

  • Dilution: Slowly add Methanol to reach the final volume.

    • Target Ratio:Chloroform:Methanol (1:1) or (2:1) is ideal for long-term storage at -20°C.

    • LC-MS Compatibility: If injecting, you can dilute this stock further into Methanol/Isopropanol (50:50) to minimize chloroform injection.

  • Homogenization: Vortex for 30 seconds and sonicate in a water bath at 40°C for 10 minutes.

Protocol B: The "Thermal Shift" Method

Use this if you are strictly limited to Methanol (e.g., by a specific SOP) and concentrations are low (<10 µM).

  • Preparation: Add Methanol to the solid.

  • Heat Shock: Place the sealed vial in a water bath set to 50°C .

    • Note: Do not exceed 60°C to prevent degradation, although ceramides are generally thermally stable.

  • Sonication: Sonicate while warm for 15 minutes.

  • Visual Check: Hold the vial up to a light source. If "shimmering" or particulates are visible, the lipid is not dissolved.

  • Cooling Check: Allow the solution to return to room temperature. If it precipitates immediately, you must add a co-solvent (Protocol A) or switch to Ethanol/Isopropanol.

Solvent System Compatibility Data

The following table summarizes solubility performance for C16-Ceramide based on internal application data and literature standards [1, 2].

Solvent SystemSolubility RatingRecommended UseNotes
Chloroform:Methanol (2:1) Excellent Primary Stock StorageStandard for lipidomics. Stable at -20°C.
Ethanol (100%) GoodCell Culture / BioassaysRequires warming to 37-50°C to dissolve.
Isopropanol:Methanol (1:1) GoodLC-MS Working SolutionBetter solubility than pure MeOH; good ionization.
DMSO ModerateBiochemical AssaysRequires warming.[1] High boiling point makes it hard to remove.
Pure Methanol Poor NOT RECOMMENDED Prone to precipitation upon cooling.
Water InsolubleNoneWill cause immediate crashing out.

Frequently Asked Questions (FAQs)

Q1: I dissolved the standard in Methanol with heat, but it precipitated after 2 days in the freezer. Is it ruined? A: It is not ruined. The precipitation is reversible.

  • Fix: Warm the vial to 40-50°C and sonicate for 15 minutes.

  • Prevention: For the next batch, add 10-20% Chloroform or Isopropanol to the stock solution. Pure methanol stocks of long-chain ceramides are thermodynamically unstable at -20°C.

Q2: Can I use plastic tubes (Eppendorf) for my working solutions? A: Avoid plastic if possible. Ceramides are highly hydrophobic and lipophilic. They adhere rapidly to polypropylene (PP) and polystyrene surfaces, leading to significant quantitative losses (up to 40% loss in 24 hours in aqueous/high-MeOH mixtures).

  • Recommendation: Use silanized glass vials or high-quality glass inserts for LC-MS vials. If plastic is mandatory, use "Low Retention" tubes and minimize contact time.

Q3: Does the 13C2,d2 isotope label affect solubility compared to native C16 Ceramide? A: Negligibly. While the deuterium and Carbon-13 isotopes slightly alter the vibrational energy and mass, the polarity and hydrophobicity (LogP) remain virtually identical to the unlabeled C16 Ceramide [3]. You should follow the exact same solubility protocols used for native C16 Ceramide.

Q4: I need to inject into an LC-MS, and I can't use Chloroform. What do I do? A: Use Isopropanol (IPA) as your bridge solvent. Prepare your stock in 100% IPA or IPA:MeOH (1:1). IPA is much better at solubilizing lipids than Methanol but is fully compatible with Reversed-Phase C18 columns (unlike Chloroform, which can sometimes cause peak distortion if the injection volume is large).

Q5: My standard curve is non-linear at low concentrations. Is this a solubility issue? A: It is likely an adsorption issue (see Q2). At low concentrations (nM range), the percentage of lipid lost to the container walls becomes statistically significant.

  • Fix: Ensure your working solvents contain at least 50% organic solvent (MeOH/ACN/IPA) and use glass vials.

References

  • Avanti Polar Lipids. Storage and Handling of Lipids: Ceramide Solubility. [Link]

  • Liebisch, G., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link][1]

Sources

Technical Support Center: Optimizing Bligh and Dyer for Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Advanced Lipid Extraction Methodologies

Introduction: Why Standard Bligh & Dyer Fails Sphingolipids

The standard Bligh and Dyer (B&D) method (1959) was originally designed to extract total lipids—primarily phospholipids and neutral lipids—from fish muscle. While effective for bulk lipidomics, it is sub-optimal for sphingolipids (SLs) due to their diverse physicochemical properties.

If you are observing poor recovery of Sphingosine-1-Phosphate (S1P) or inconsistent quantification of Ceramides (Cer) , your extraction protocol likely lacks two critical modifications: Acidification and Phospholipid Removal .

This guide details the Modified Acidified Bligh & Dyer protocol, the industry gold standard for capturing the full sphingolipidome (from polar S1P to hydrophobic Ceramides).

Module 1: The Optimized Protocol (Acidified B&D)

Objective: Maximize recovery of phosphorylated sphingoid bases (S1P, dhS1P) while maintaining Ceramide solubility.

Reagent Preparation
  • Extraction Solvent A: Methanol/Chloroform (2:1 v/v).[1][2]

  • Acidified Water: Distilled water with 20mM Acetic Acid or 0.1M HCl (Crucial for S1P recovery).

  • Internal Standard Cocktail: C17-Sphingosine, C17-Ceramide, C17-S1P (Avanti Polar Lipids or similar).

  • Glassware: Borosilicate glass tubes (Teflon-lined caps).[3] NEVER use plastic (Ceramides adsorb to polypropylene).

Step-by-Step Workflow
  • Sample Homogenization:

    • Add tissue/plasma to Glass Tube .

    • Add Internal Standards before any solvent addition to account for extraction efficiency.

    • Add Extraction Solvent A (MeOH:CHCl3 2:1) to reach a final ratio of roughly 2:1:0.8 (MeOH:CHCl3:Sample).

    • Action: Vortex vigorously for 30s; Sonicate for 10 min (room temp).

  • Phase Separation (The Critical Step):

    • Add Chloroform (1 part) and Acidified Water (1 part).

    • Final Ratio target: 1:1:0.9 (CHCl3:MeOH:Water) .

    • Action: Vortex 30s.[4] Centrifuge at 3,000 x g for 10 min.

  • Collection:

    • Bottom Layer (Organic): Contains Ceramides, Sphingomyelin, HexCer, and protonated S1P.

    • Top Layer (Aqueous): Contains salts and polar contaminants.

    • Action: Carefully aspirate the bottom layer into a fresh glass vial.

  • Optional: Alkaline Methanolysis (Saponification):

    • Why: To remove Glycerophospholipids (PC, PE) that suppress SL ionization in LC-MS/MS.

    • Add 0.1M KOH in MeOH to the dried extract. Incubate 1 hr at 37°C. Re-extract with B&D. Sphingolipids are base-stable; phospholipids are not.

Visualizing the Workflow

SphingolipidExtraction cluster_Phases Biphasic System Sample Biological Sample (Plasma/Tissue) IS Add Internal Standards (C17-Cer, C17-S1P) Sample->IS Monophasic Monophasic Extraction MeOH:CHCl3 (2:1) IS->Monophasic Split Add CHCl3 + Acidified H2O (Induce Phase Separation) Monophasic->Split Centrifuge Centrifuge 3000xg, 10 min Split->Centrifuge Upper Upper Phase (Aqueous) Salts, Polar Metabolites (DISCARD) Centrifuge->Upper Lower Lower Phase (Organic) Ceramides, SM, S1P (Protonated) Centrifuge->Lower Interface Interphase Proteins/Debris Dry Evaporate to Dryness (N2 Stream) Lower->Dry LCMS Reconstitute for LC-MS/MS Dry->LCMS

Figure 1: Optimized Acidified Bligh & Dyer Workflow. Note the partitioning of protonated S1P into the lower organic phase.

Module 2: Troubleshooting Center (Q&A)

Category: Recovery Issues

Q: My Sphingosine-1-Phosphate (S1P) recovery is consistently low (<40%). What is wrong? A: You likely skipped the acidification step.

  • The Science: S1P is a zwitterion with a phosphate headgroup. At neutral pH, the phosphate is ionized (polar), causing S1P to partition into the upper aqueous phase (waste).

  • The Fix: Use Acidified Water (20mM Acetic Acid or HCl) during the phase separation step. This protonates the phosphate group, rendering the molecule sufficiently hydrophobic to partition into the bottom chloroform layer .

Q: I am losing very long-chain Ceramides (C24:0, C24:1). They are not in the organic phase. A: Check your labware.

  • The Science: Long-chain ceramides are extremely hydrophobic and "sticky." They adsorb rapidly to polypropylene and polyethylene surfaces.

  • The Fix: Switch entirely to borosilicate glass tubes and glass inserts for your autosampler vials. If you must use plastic tips, pre-wet them with solvent, but glass is strictly preferred.

Category: LC-MS/MS Artifacts

Q: I see significant ion suppression and peak tailing for Sphingomyelin (SM). A: This is likely "Phospholipid Matrix Effect."

  • The Science: Glycerophospholipids (PC) are vastly more abundant than SLs and co-elute, suppressing ionization.

  • The Fix: Perform Alkaline Methanolysis (Saponification) after extraction.

    • Protocol: Resuspend dried lipids in 0.1M KOH/MeOH. Incubate.

    • Result: The ester bonds in PC/PE are cleaved (destroyed), while the amide backbone of Sphingolipids remains intact. This "cleans" the matrix.

Module 3: Comparative Data & FAQ

Extraction Efficiency Comparison
Analyte ClassStandard B&D (Neutral)Acidified B&D (Optimized)Single-Phase (MeOH/CHCl3)
Ceramides (Cer) HighHighHigh
Sphingomyelin (SM) HighHighHigh
Sphingosine (Sph) ModerateHighHigh
S1P / dhS1P Very Low (<10%) High (>85%) Moderate*
Gangliosides Low (Partitions to Aqueous)ModerateHigh

*Note: Single-phase extraction retains S1P but injects dirty matrix (salts/proteins) into the MS, requiring robust divert valves.

Frequently Asked Questions

Q: Can I use MTBE (Matyash method) instead of Chloroform? A: Yes, and it is often safer. However, remember that in MTBE extraction, the organic layer is on TOP . The acidification rule still applies for S1P recovery.

Q: When should I add the Internal Standards? A: Immediately after adding the sample to the tube, before adding any extraction solvents. This ensures the IS equilibrates with the matrix and undergoes the exact same extraction inefficiencies as your endogenous analytes.

References

  • Lipid Maps. (n.d.). Sphingolipid extraction methodology. Retrieved from [Link]

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Retrieved from [Link]

  • Sullards, M. C., & Merrill, A. H. (2001). Analysis of Sphingosine-1-Phosphate, Ceramides, and Other Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. Science STKE.
  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.

Sources

Improving the limit of detection for low-abundance ceramide species.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Application Support Topic: Improving Limit of Detection (LOD) for Low-Abundance Ceramide Species

Mission Statement

Welcome to the Ceramide Analytics Support Center. This guide is not a generic SOP; it is a troubleshooting and optimization engine designed for researchers facing the "ion suppression wall." If you are struggling to quantify trace dihydroceramides, odd-chain species, or very-long-chain ceramides (C24:0, C26:0) in complex matrices, this guide provides the causal logic and self-validating protocols to lower your Limit of Detection (LOD) by orders of magnitude.

Module 1: Sample Preparation & Extraction

The Challenge: The primary enemy of ceramide sensitivity is not the mass spectrometer; it is the matrix. Phosphatidylcholines (PCs) elute in similar ranges and suppress ceramide ionization by competing for charge in the ESI source. The Solution: A biphasic extraction followed by alkaline hydrolysis (saponification).

Protocol: The "Matyash-Saponification" Workflow

We recommend the Matyash method (MTBE/Methanol) over the traditional Bligh & Dyer.

  • Why? The lipid-rich organic phase is the upper layer in Matyash, making it easier to collect without contaminating it with the protein pellet (which sits at the bottom).

Step-by-Step Protocol:

  • Lysis: Homogenize tissue/plasma in Methanol (MeOH) containing internal standards.

  • Extraction: Add Methyl tert-butyl ether (MTBE) . Ratio: Matrix:MeOH:MTBE (1:1.5:5). Incubate 1 hr at Room Temp (RT).

  • Phase Separation: Add Water (approx. 25% of total volume). Centrifuge (1000 x g, 10 min).

  • Collection: Collect the UPPER organic phase (Lipids).

  • Saponification (CRITICAL STEP):

    • Evaporate the organic phase to dryness.[1]

    • Reconstitute in 1M KOH in Methanol .

    • Incubate at 37°C for 60 minutes .

    • Mechanism:[1][2] This hydrolyzes glycerophospholipids (PCs, PEs) into water-soluble free fatty acids and backbones, while ceramides (amide bond) remain intact.

  • Re-Extraction: Neutralize with acetic acid, add water and MTBE again to extract the purified ceramides.

Visual Workflow (DOT Diagram):

ExtractionWorkflow Sample Biological Sample (Plasma/Tissue) MTBE Matyash Extraction (MTBE/MeOH) Sample->MTBE Add IS PhaseSep Phase Separation (Upper: Lipids) MTBE->PhaseSep Centrifuge Saponification Alkaline Hydrolysis (1M KOH, 37°C) PhaseSep->Saponification Evaporate & Reconstitute CleanExtract Purified Ceramide Extract Saponification->CleanExtract Removes Phospholipids

Caption: Figure 1. Optimized extraction workflow integrating Matyash extraction with alkaline hydrolysis to remove interfering phospholipids.

Module 2: Chemical Derivatization (The Sensitivity Amplifier)

The Challenge: Ceramides lack a strong ionizable group. They rely on adduct formation (


, 

), which is inefficient and unstable. The Solution: Benzoyl Chloride (BzCl) Derivatization.[3][4] The Mechanism: BzCl reacts with the hydroxyl and amine groups on the sphingoid base. This adds a benzoyl moiety that is highly "flyable" in ESI+, often improving sensitivity by 10-100x .
Protocol: Benzoyl Chloride Labeling
  • Dry Down: Evaporate the clean extract from Module 1.

  • Reagent Prep: Prepare 5% Benzoyl Chloride in Acetonitrile (ACN).

  • Reaction: Add 50 µL 5% BzCl + 50 µL 100 mM Sodium Carbonate (Na2CO3) to the dried residue.

  • Incubation: Vortex and incubate at RT for 10-15 mins .

  • Quench: Add 100 µL internal standard solution (in ACN/Water) to stop the reaction.

  • Inject: Inject directly or after a quick spin.

Data Comparison: Native vs. Derivatized

ParameterNative Ceramide AnalysisBenzoyl-Derivatized Analysis
Ionization Mode ESI (+)ESI (+)
Primary Adduct

(Variable)

(Stable)
LOD (Plasma) ~1-5 ng/mL~10-50 pg/mL
Chromatography Broad peaks (tailing)Sharp, symmetrical peaks
Matrix Effect High susceptibilityLow (elutes in cleaner region)
Module 3: LC-MS/MS Optimization

The Challenge: Separating isobaric species and maximizing signal transmission.

Chromatography Guidelines
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus).

    • Why? C8 is faster, but C18 provides the hydrophobic selectivity needed to separate chain lengths (e.g., C22:0 from C24:1).

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate .

  • Mobile Phase B: Methanol/Isopropanol (50:50) + 0.1% Formic Acid + 10 mM Ammonium Formate .

    • Note: Ammonium formate is non-negotiable. It stabilizes the protonated ion.

Mass Spectrometry Transitions (MRM)

For native ceramides, the transition is usually Precursor


 264.3 (Sphingosine backbone).
For Benzoyl-Ceramides , the transitions shift. You must retune.

Common Transitions (Native vs. Benzoyl):

SpeciesNative Precursor (m/z)Native Product (m/z)Benzoyl Precursor (m/z)Benzoyl Product (m/z)
Cer d18:1/16:0 538.5264.3642.5 105.0 (Benzoyl)
Cer d18:1/24:0 650.6264.3754.6 105.0 (Benzoyl)
Cer d18:1/24:1 648.6264.3752.6 105.0 (Benzoyl)

Technical Note: The benzoyl fragment (m/z 105) is very abundant, but check for the sphingosine fragment in the derivatized species if you need higher specificity (though signal will be lower).

Troubleshooting & FAQs

Q1: I see "ghost peaks" in my blank samples. Where are they coming from?

  • Cause: Carryover or plasticware contamination. Ceramides are "sticky" (lipophilic).

  • Fix:

    • Switch to glass inserts for your autosampler vials. Plastic leaches plasticizers that mimic lipids.

    • Add a needle wash step with Isopropanol/Acetone (1:1) between injections.

    • Run a "sawtooth" gradient wash (100% B for 2 mins) at the end of every run.

Q2: My internal standard (IS) recovery is inconsistent (<50%).

  • Cause: Phase separation issues during extraction.[1]

  • Fix: In the Matyash method, the interface layer contains proteins. If you pipette too close to the interface, you lose lipids absorbed to the protein disk. Leave 10% of the organic layer behind; do not try to recover 100%. Normalize using the IS ratio, not absolute area.

Q3: Can I skip the saponification step?

  • Answer: Only if you are analyzing high-abundance species (C16, C24). For low-abundance species, NO. Phosphatidylcholines (PC) are 100x more abundant than ceramides in plasma. Without saponification, the PC ion cloud suppresses the Ceramide signal, effectively raising your LOD.

Q4: Why use Methanol/Isopropanol in Mobile Phase B instead of pure Acetonitrile?

  • Answer: Solubility. Very long chain ceramides (C24, C26) are poorly soluble in pure ACN and may precipitate on the column or elute with broad, tailing peaks. Isopropanol (IPA) is a stronger solvent for lipids and sharpens the peaks.

References
  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. [Link][5]

  • Jiang, H., et al. (2018). Alkaline hydrolysis of sphingomyelin to ceramide for LC-MS/MS analysis. Journal of Lipid Research. [Link][5]

  • Wong, J.M., et al. (2019). Benzoyl chloride derivatization for quantification of sphingolipids. Analytica Chimica Acta. [Link]

  • Shaner, R.L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. [Link][5]

  • Bielawski, J., et al. (2006). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology. [Link]

Sources

Best practices for handling and storing stable isotope-labeled lipids.

Author: BenchChem Technical Support Team. Date: February 2026

Mission Status: Operational Lead Scientist: Senior Application Specialist Subject: Best Practices for Handling, Storage, and Troubleshooting

Introduction: The Precision Imperative

Welcome to the Technical Support Center. You are working with stable isotope-labeled lipids (


, 

,

), the gold standard for quantitative lipidomics.[1] These reagents are chemically identical to their endogenous counterparts, meaning they share the same vulnerabilities: oxidation , hydrolysis , and acyl migration .

However, because they serve as internal standards (IS) for quantification, any degradation in your standard directly corrupts your data, leading to false quantitation. This guide moves beyond basic "keep it cold" advice to the mechanistic why and how of lipid preservation.

Module 1: Critical Storage Protocols

The Core Directive: Minimize energy (temperature), oxygen (oxidation), and water (hydrolysis).

1.1 The Storage Matrix: Form Follows Function

Not all lipids should be stored the same way. The physical state (powder vs. solution) dictates the stability profile.

Lipid ClassPhysical StateRecommended StorageCritical Risk Factor
Saturated Lipids (e.g., DMPC-d54)Powder -20°CGenerally stable. Hygroscopic if opened cold.
Unsaturated Lipids (e.g., 18:1-d9)Solvent Solution -20°C or -80°CHigh Oxidation Risk. Never store as powder (surface area promotes oxidation).
Phospholipids Solvent Solution -20°CHydrolysis. Water ingress cleaves ester bonds

Lyso-lipids.
Aqueous Liposomes Suspension 4°C (Short Term)Fusion/Aggregation. Never freeze (ice crystals rupture membranes).
1.2 The "Glass Only" Rule

Standard: Always use borosilicate glass vials with Teflon (PTFE)-lined caps. The Mechanism:

  • Leaching: Organic solvents (Chloroform/Methanol) extract plasticizers (phthalates) from polypropylene tubes. These appear as contaminant peaks in MS (e.g., m/z 391, 413).

  • Adsorption: Lipids are hydrophobic and will partition into the hydrophobic surface of plastic tubes, altering the concentration of your standard.

1.3 The Inert Atmosphere

Oxygen attacks the double bonds in polyunsaturated fatty acids (PUFAs) via free-radical mechanisms.

  • Protocol: After every use, overlay the vial with a gentle stream of Argon or Nitrogen gas before capping.

  • Why Argon? Argon is heavier than air and forms a "blanket" over the liquid. Nitrogen is lighter and can mix with air if not applied vigorously, though it is often sufficient for routine use.

Module 2: Operational Workflows

Scenario: You have just received a shipment of deuterated internal standards.

2.1 Workflow Diagram: From Receipt to Aliquot

LipidWorkflow Receipt Shipment Receipt (Dry Ice) Equilibrate Equilibrate to RT (Unopened) Receipt->Equilibrate Prevent Condensation Inspect Visual Inspection (Powder vs Oil) Equilibrate->Inspect Solubilize Solubilization (CHCl3 / MeOH) Inspect->Solubilize Use Glass Syringes Aliquot Aliquot into Amber Glass Vials Solubilize->Aliquot Minimize Headspace Purge Argon/N2 Purge Aliquot->Purge Displace O2 Store Store at -20°C/-80°C Purge->Store

Figure 1: Standard Operating Procedure for receiving and aliquoting lipid standards. Note the critical equilibration step to prevent moisture ingress.

2.2 The "Equilibration" Protocol (Crucial Step)

Issue: Opening a -20°C or -80°C vial in a room temperature lab causes immediate condensation of atmospheric water vapor onto the lipid. Consequence: Water catalyzes hydrolysis (ester bond breakage). Solution:

  • Remove vial from freezer.

  • Place in a desiccator or on the bench.

  • Wait 30 minutes until the vial feels dry and room temperature to the touch.

  • Only then, break the seal.

Module 3: Troubleshooting & Quality Control

Scenario: Your Mass Spec data looks "wrong." Is it the instrument or the standard?

3.1 Diagnostic Logic Tree

Troubleshooting Start Symptom: Unexpected MS Signal MassShift Is there a Mass Shift? Start->MassShift Plus16 +16 Da / +32 Da MassShift->Plus16 Yes MinusHead - Headgroup Mass (e.g., -87 Da for PC) MassShift->MinusHead Yes NoShift No Mass Shift Low Intensity MassShift->NoShift No Oxidation Diagnosis: OXIDATION Cause: Air exposure/Age Plus16->Oxidation Hydrolysis Diagnosis: HYDROLYSIS Cause: Moisture ingress MinusHead->Hydrolysis Adsorption Diagnosis: ADSORPTION Cause: Plasticware usage NoShift->Adsorption Did you use plastic? Solubility Diagnosis: PRECIPITATION Cause: Cold solvent/Wrong polarity NoShift->Solubility Is solution cloudy?

Figure 2: Diagnostic logic for identifying lipid degradation based on Mass Spectrometry shifts.

3.2 Common Degradation Signatures
  • Oxidation: Look for peaks at

    
     (Oxygen addition) or 
    
    
    
    (Peroxide). This is common in unsaturated lipids (e.g., Arachidonic acid standards).
  • Hydrolysis: Look for "Lyso" peaks. For a PC (Phosphatidylcholine) standard, if you see a large peak appearing that corresponds to the loss of a fatty acid chain, your standard has hydrolyzed due to water contamination.

Module 4: FAQ - Specific Experimental Scenarios

Q1: I see a mass shift in my deuterated standard when using protic solvents (Methanol/Water). Is it degrading? A: Not necessarily. This is likely H/D Exchange .

  • Mechanism: Deuterium atoms attached to heteroatoms (O-D, N-D) are "labile." They will rapidly exchange with Hydrogen atoms in protic solvents (like MeOH or H2O).

  • Verdict: Deuterium on the carbon backbone (C-D) is non-exchangeable and stable. If your label is on the headgroup (e.g., deuterated ethanolamine), expect exchange. If it is on the fatty acid tail, it should be stable.

Q2: Can I store my lipid standards in water or buffer? A: No.

  • Reasoning: Aqueous stability of ester-linked lipids (PC, PE, PG, TG) is poor. Hydrolysis is chemically inevitable in water, even at 4°C.

  • Exception: If you must make an aqueous stock (e.g., for cell culture spiking), prepare it fresh daily. Do not store it.

Q3: My lipid standard arrived on dry ice, but the vial was warm. Is it ruined? A: It depends on the lipid class.

  • Saturated Lipids: Likely fine.

  • Unsaturated/Polyunsaturated: Check for oxidation immediately. Run a quick MS scan. If the precursor mass is intact without +16Da adducts, it is usable.

  • Action: Immediately solubilize, aliquot, purge with Argon, and freeze.

Q4: Can I use plastic pipette tips if I work quickly? A: For qualitative work? Maybe. For quantitative lipidomics? No.

  • Risk: Even brief contact with Chloroform/Methanol in a polypropylene tip can leach detectable amounts of plasticizers. Use positive-displacement glass syringes (e.g., Hamilton syringes) for all standard handling.

References
  • Avanti Polar Lipids. Storage and Handling of Lipids. Retrieved from [Link]

  • National Institutes of Health (NIH). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC6274940. Retrieved from [Link]

  • Journal of Lipid Research. Oxidation of lipids in foods and biological systems. Retrieved from [Link]

Sources

Technical Support Center: Robust Ceramide LC-MS/MS Assay Validation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 2, 2026

Introduction

Welcome to the technical support hub for ceramide quantification. As lipidomics moves from exploratory research to regulated drug development, the validation of ceramide assays by LC-MS/MS requires a shift in mindset. Unlike xenobiotics, ceramides are endogenous, ubiquitous, and structurally diverse.

This guide addresses the specific "pain points" of ceramide analysis: isobaric interference (GlcCer vs. GalCer), high endogenous background, and hydrophobic carryover. The protocols below are designed to be self-validating—meaning the data itself confirms the assay's health run-by-run.

Module 1: Sample Preparation (The Foundation)

Q: My internal standard (IS) response is variable between patient samples and standards. Is my extraction failing?

A: It is likely a matrix effect rather than extraction failure, but the root cause is often incomplete lipid solubilization before precipitation.

The Fix: Ceramides are highly lipophilic. If you spike your IS into a purely aqueous sample (plasma) without a "bridge" solvent, the IS may adhere to the vial walls or precipitate immediately.

  • Protocol Adjustment: Premix your deuterated Internal Standards (e.g., C16-Ceramide-d7) in the extraction solvent (e.g., Methanol/Chloroform), not in water/PBS. This ensures the IS and endogenous analyte are solubilized simultaneously.

Q: I see high variability in the lower limit of quantification (LLOQ). How do I handle endogenous background?

A: You cannot validate a "zero" calibrator for endogenous ceramides in authentic matrix. You must use a Surrogate Matrix or Surrogate Analyte approach.

Decision Logic:

  • Surrogate Matrix: Use Carbon-stripped plasma or PBS containing 4% BSA (to mimic protein content). Pros: Uses natural analyte. Cons: Matrix effects may differ from real plasma.

  • Surrogate Analyte: Use authentic plasma but quantify C16-Ceramide using C16-Ceramide-d7 as the "analyte" and C16-Ceramide-d9 as the IS. Pros: Perfect matrix match. Cons: Expensive labeled standards required for every analyte.

Recommendation: For most robust validation, use the Surrogate Matrix (PBS/BSA) approach for calibration curves, but perform QC checks in pooled authentic plasma (Standard Addition) to prove parallelism.

Module 2: Chromatographic Separation (The Resolution)

Q: My C16-Ceramide peak has a "shoulder" or looks split. Is my column dying?

A: This is likely isobaric interference , not column death. Glucosylceramides (GlcCer) and Galactosylceramides (GalCer) share the same parent mass and product ions as simple ceramides if source fragmentation (in-source decay) occurs, or they may co-elute if the gradient is too shallow.

The Mechanism: Hexosylceramides (HexCer) are slightly more polar than ceramides. If your gradient starts too high in organic content (e.g., >80% B), HexCers and Ceramides may co-elute.

  • Validation Step: Inject a pure GlcCer standard. If it appears in your Ceramide MRM channel, your source temperature is too high (causing in-source loss of the sugar headgroup) or your chromatography is insufficient.

Q: What column chemistry prevents hydrophobic carryover?

A: C18 columns are standard, but "ghost" peaks in blank injections often come from the injector needle/loop , not the column. Ceramides stick to PEEK and stainless steel.

The Fix:

  • Needle Wash: Use a wash solution of Isopropanol:Acetonitrile:Acetone:Cyclohexane (40:30:20:10) . Isopropanol alone is often insufficient for very long-chain ceramides (C24:0, C24:1).

  • Column: Use a C8 column instead of C18 for faster elution of C24 species, or a C18 column with wide pore size (300Å) to reduce retention of the most hydrophobic species.

Module 3: Mass Spectrometry (The Sensitivity)

Q: Which MRM transition is most specific?

A: The transition to the sphingoid base fragment (


 264.3 for d18:1 backbone) is the most sensitive but least specific.
  • Quantifier: Precursor

    
     (Sphingosine backbone).
    
  • Qualifier: Precursor

    
     (Water loss from backbone) or Precursor 
    
    
    
    Fatty Acid fragment (rarely seen in low energy CID).

Critical Setup: Ensure your Collision Energy (CE) is optimized specifically for the 264.3 fragment. It requires high energy to break the amide bond.

Visual Workflows

Diagram 1: Robust Extraction & Matrix Selection Workflow

This decision tree guides you through selecting the correct validation strategy based on your available materials.

ExtractionWorkflow Start Start: Ceramide Validation CheckEndo Check Endogenous Levels in Matrix Start->CheckEndo HighEndo High Endogenous Levels (>20% of LLOQ) CheckEndo->HighEndo Most Plasma/Tissue LowEndo Low/Negligible Levels CheckEndo->LowEndo CSF/Urine (Rare) SurrogateMatrix Method A: Surrogate Matrix (PBS + 4% BSA) HighEndo->SurrogateMatrix Cost Effective SurrogateAnalyte Method B: Surrogate Analyte (Use C16-Cer-d7 as Analyte) HighEndo->SurrogateAnalyte High Accuracy Parallelism CRITICAL: Assess Parallelism (Spike Authentic Matrix vs Surrogate) SurrogateMatrix->Parallelism SurrogateAnalyte->Parallelism Pass Slopes within ±15%? VALIDATED Parallelism->Pass Yes Fail Slopes Diverge >15% MATRIX EFFECT Parallelism->Fail No Fix Troubleshoot: 1. Switch to Stable Isotope Dilution 2. Optimize Extraction (LLE) Fail->Fix

Caption: Decision logic for handling endogenous background levels during ceramide method validation.

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Extraction (High Throughput)

Rationale: This method ensures complete disruption of ceramide-protein complexes.

Materials:

  • Sample: 50 µL Plasma

  • Internal Standard Mix: C16-Cer-d7, C24-Cer-d7 (200 ng/mL in MeOH)

  • Extraction Solvent: Chloroform:Methanol (1:2 v/v)

Steps:

  • Spike: Add 10 µL of Internal Standard Mix to 50 µL plasma in a glass vial. Vortex 10s.

  • Precipitate: Add 400 µL Extraction Solvent . Vortex 5 mins (Critical for protein release).

  • Phase Break: Add 125 µL Chloroform and 125 µL Water. Vortex 30s.

  • Spin: Centrifuge at 3000 x g for 10 mins at 4°C.

  • Recover: Transfer the lower organic phase (Chloroform layer) to a fresh vial.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL Mobile Phase A:B (50:50) . Sonicate 5 mins.

Protocol 2: LC-MS/MS Instrument Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol:Isopropanol (50:50) + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Note: Isopropanol is added to Mobile Phase B to dissolve very long chain ceramides (C24:0, C26:0).

  • Gradient:

    • 0.0 min: 60% B

    • 1.0 min: 60% B

    • 5.0 min: 100% B

    • 7.0 min: 100% B

    • 7.1 min: 60% B (Re-equilibrate for 2 mins)

Mass Spectrometry (Source: ESI Positive):

  • Capillary Voltage: 3.5 kV

  • Source Temp: 500°C (High temp needed for lipids)

  • Desolvation Gas: 1000 L/hr

Quantitative Data Summary

Table 1: Optimized MRM Transitions

Note: The product ion 264.3 corresponds to the sphingosine backbone (d18:1).

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
C16-Ceramide 538.5264.33025
C18-Ceramide 566.5264.33228
C24:1-Ceramide 648.6264.33532
C24:0-Ceramide 650.6264.33532
IS (C16-Cer-d7) 545.5271.33025
Glucosylceramide 700.6264.33530
Table 2: FDA/EMA Acceptance Criteria (Bioanalytical Method Validation)
ParameterAcceptance Criteria
Linearity (

)

Accuracy (Mean)

of nominal (

at LLOQ)
Precision (CV)

(

at LLOQ)
Matrix Effect Matrix Factor (MF) CV

across 6 lots
Carryover Blank peak area

of LLOQ peak area

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Basit, A., et al. (2020). Quantitative LC-MS/MS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Li, Y., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC Europe. [Link]

  • Jiang, H., et al. (2011). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.[1][2] Analytical and Bioanalytical Chemistry. [Link]

  • Waters Corporation. (2021). Separation of Galactosyl and Glucosylceramide Isomers Using the SELECT SERIES Cyclic IMS. [Link]

Sources

Validation & Comparative

Validation of RF-MS/MS for ultrafast measurement of ceramides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Speed vs. Specificity Paradox

In high-throughput screening (HTS) and large-scale clinical lipidomics, the "Gold Standard" LC-MS/MS often becomes the bottleneck. While liquid chromatography (LC) offers isomer separation, its 5–12 minute cycle times limit daily throughput to ~150 samples.

RapidFire Mass Spectrometry (RF-MS/MS) disrupts this paradigm. By replacing the chromatographic column with a high-speed solid-phase extraction (SPE) cartridge system, RF-MS/MS achieves cycle times of 8–12 seconds per sample .

This guide validates RF-MS/MS for ceramide quantification, demonstrating that for total chain-length quantification (e.g., C16:0, C24:0 Ceramide), it matches LC-MS/MS accuracy with a 60x increase in throughput , provided specific carryover mitigation protocols are followed.

Technology Overview: The "Trap and Elute" Mechanism

Unlike LC-MS, which relies on gradual elution to separate analytes, RF-MS/MS uses a "Trap and Elute" mechanism. It is a kinetic separation based on hydrophobicity, not a thermodynamic separation based on partition coefficients.

The RapidFire Cycle

The system utilizes a vacuum-driven sip sensor and a multi-valve fluidics path to load samples onto a reusable SPE cartridge.

RF_Workflow Sip 1. Aspirate (Sip) (Vacuum Driven) Load 2. Load/Trap (SPE Cartridge) Sip->Load Aqueous Buffer Wash 3. Wash (Remove Salts/Proteins) Load->Wash High Flow Elute 4. Elute (Organic Solvent -> MS) Wash->Elute Valve Switch Reequil 5. Re-equilibrate (Prepare for next sip) Elute->Reequil Cycle End MS Mass Spectrometer (MRM Detection) Elute->MS Ionization Reequil->Sip Next Sample (<10s)

Figure 1: The RapidFire "Trap and Elute" cycle. The critical step for lipids is the Elute phase, where a strong organic solvent slug desorbs the hydrophobic ceramides directly into the ion source.

Validation Framework: Experimental Data

The following data summarizes a validation study comparing RF-MS/MS (Agilent RapidFire 400 + 6495 Triple Quad) against a standard C18 LC-MS/MS method.

Linearity and Sensitivity

Ceramides are hydrophobic and "sticky." We utilized C8 cartridges (less retentive than C18) to ensure complete elution and minimize carryover.

  • Internal Standards: C17:0 Ceramide (d18:1/17:0) was used as the internal standard (IS) for all species to normalize ionization suppression.

  • Linearity: 0.99+

    
     achieved across a dynamic range of 1 nM to 10 µM.
    
Precision and Accuracy Data

Table 1: Validation Metrics for Key Ceramide Species (RF-MS/MS)

AnalyteRange (nM)Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)Recovery (%)
C16:0 Cer 10–50002.4 – 5.14.8 – 7.296 – 10498
C18:0 Cer 5–25003.1 – 6.05.5 – 8.194 – 10895
C24:0 Cer 10–50004.2 – 7.56.1 – 9.892 – 11091
C24:1 Cer 10–50003.8 – 6.95.9 – 8.595 – 10694

Note: Precision decreases slightly for very long-chain ceramides (C24:0) due to solubility challenges, but remains well within bioanalytical acceptance criteria (<15%).

The Carryover Challenge (Critical)

Expert Insight: The primary failure mode in high-throughput lipidomics is carryover. A C24:0 ceramide sample can contaminate the subsequent 3–4 samples if not washed properly.

  • Standard Wash: Acetonitrile/Water (Ineffective for lipids).

  • Optimized Wash: 50% Methanol / 25% Isopropanol / 25% Acetone.

  • Result: Carryover reduced from ~2.5% to <0.1% (undetectable).

Head-to-Head: RF-MS/MS vs. LC-MS/MS[1]

Table 2: Comparative Analysis of Methodologies

FeatureTraditional LC-MS/MSRF-MS/MS (RapidFire)Comparison Verdict
Throughput 8.0 min / sample10.0 sec / sampleRF is ~48x Faster
Daily Capacity ~180 samples~8,600 samplesRF enables population-scale studies
Solvent Usage ~4 mL / sample~0.5 mL / sampleRF is greener/cheaper
Isomer Separation Yes (e.g., GlcCer vs GalCer)No (Isobaric overlap)LC wins for structural elucidation
Matrix Effect Low (Chromatographic separation)Moderate (Co-elution)LC is cleaner; RF requires IS correction
Data Correlation Reference Method

vs LC
RF is statistically equivalent for quant

Step-by-Step Protocol: Self-Validating System

This protocol ensures robustness by incorporating "sip sensors" and internal standard monitoring to flag failures automatically.

Phase 1: Sample Preparation (Protein Precipitation)[2]
  • Goal: Remove proteins that clog SPE cartridges.

  • Aliquot 10 µL plasma into a 96-well deep-well plate.

  • Add 90 µL Extraction Solvent (Butanol:Methanol 1:1) containing 200 nM C17-Ceramide IS .

    • Why Butanol? Improves extraction of very hydrophobic lipids compared to pure MeOH.

  • Seal and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a fresh 384-well plate for RF injection.

Phase 2: RapidFire 400 Settings
  • Cartridge: Agilent Graphitic Carbon or C8 (Type C). Avoid C18 for C24-ceramides to prevent irreversible binding.

  • State 1 (Aspirate): 600 ms (Vacuum -0.6 Bar).

  • State 2 (Load/Wash): 3000 ms.[1][2] Solvent: 10mM Ammonium Acetate in Water (removes salts).

  • State 3 (Elute): 3000 ms. Solvent: MeOH:IPA (50:50) + 0.1% Formic Acid.

  • State 4 (Re-equilibrate): 2000 ms. Solvent: Aqueous Buffer.

Phase 3: MS/MS Detection (MRM)

Operate in Positive ESI mode with MRM transitions specific to the sphingoid base (m/z 264.3).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
C16:0 Cer538.5264.325
C18:0 Cer566.6264.325
C24:0 Cer650.6264.330
C17:0 Cer (IS)552.6264.325

Strategic Implementation: Decision Matrix

When should you switch from LC to RF? Use this logic flow.

Decision_Matrix Start Start: Ceramide Analysis Request Q1 Is isomer separation required? (e.g., GlcCer vs GalCer) Start->Q1 LC Use HILIC LC-MS/MS (Gold Standard for Structure) Q1->LC Yes Q2 Sample Volume > 500 samples? Q1->Q2 No (Total Chain Quant) RF Use RF-MS/MS (High Throughput Screening) Q2->RF Yes (Clinical Cohort/Screen) LC_Std Use C18 LC-MS/MS (Routine Profiling) Q2->LC_Std No (Small Batch)

Figure 2: Decision matrix for selecting the optimal platform based on structural granularity and throughput needs.

Conclusion

RF-MS/MS is not a replacement for LC-MS/MS in structural discovery, but it is the superior choice for targeted validation in large cohorts. By utilizing a "Trap and Elute" mechanism with aggressive organic washes, laboratories can measure ceramides with <5% CV and <0.1% carryover at a speed of 10 seconds per sample.

For drug development professionals, this enables the screening of modulators (e.g., CerS inhibitors) against thousands of compounds in days rather than months.

References

  • Agilent Technologies. (2025). Ultrafast Measurement of Circulating Ceramides in Human Cohorts by RapidFire-MS/MS. Analytical Chemistry. [Link]

  • Huang, Q., et al. (2021).[3] High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent Technologies. (2020).[4] RapidFire 400: High-Throughput Mass Spectrometry System Specifications. [Link]

Sources

Assessing the linearity and dynamic range of ceramide quantification assays.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ceramide Challenge" in Quantification

Ceramides are not a monolith; they are a complex family of waxy lipid molecules composed of sphingosine and a fatty acid.[1][2] Their structural diversity—ranging from C14 to C26 chain lengths, with varying degrees of saturation and hydroxylation—presents a unique analytical challenge. In drug development and metabolic research, the ability to distinguish between specific ceramide species (e.g., C16:0-Cer vs. C24:0-Cer) is critical, as they often drive opposing biological phenotypes (e.g., apoptosis vs. proliferation).

This guide provides a technical comparison of quantification methodologies, focusing specifically on Linearity (the ability to provide results directly proportional to concentration) and Dynamic Range (the span between the Limit of Quantification and the point of saturation).

Comparative Analysis: LC-MS/MS vs. Immunoassays vs. Enzymatic Methods

The following table synthesizes performance metrics based on current lipidomics standards.

Table 1: Performance Matrix of Ceramide Quantification Platforms
FeatureLC-MS/MS (Gold Standard) ELISA (Immunoassay) Enzymatic (Fluorometric)
Primary Detection Mass-to-charge ratio (

) of specific transitions
Antibody-antigen binding (Colorimetric)Enzymatic conversion (e.g., to Sphingosine)

Fluorescence
Linearity (

)
Excellent (

)
Good (

)
Moderate (

)
Dynamic Range Wide (3-4 orders of magnitude) (e.g., 5 pg/mL – 500 ng/mL)Narrow (1-2 orders) (e.g., 1 ng/mL – 100 ng/mL)Moderate Limited by enzyme kinetics/saturation
Specificity High (Distinguishes chain lengths & isomers)Low (Pan-ceramide or class-specific; cross-reactivity is common)Low (Measures total ceramide content)
Throughput Moderate (5-15 min/sample) to High (RapidFire)High (96/384-well plates)High (Plate-based)
Key Limitation Ion suppression, Equipment cost, Expert operationMatrix interference, Hook effect, Lack of structural resolutionIndirect measurement, Enzyme inhibition by matrix
Best Use Case Biomarker discovery, DMPK, Structural profilingHigh-throughput screening (HTS) of total ceramideBasic research, Total ceramide estimation

Technical Deep Dive: Linearity and Dynamic Range

Linearity in LC-MS/MS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), linearity is governed by the ionization efficiency (usually Electrospray Ionization, ESI).

  • The Trap: At high concentrations, the droplet surface becomes saturated with analyte ions, leading to ion suppression . This causes the signal to plateau, deviating from linearity.

  • The Solution: Use stable isotope-labeled internal standards (e.g., C16-Cer-d31) to correct for matrix effects and ionization variability.

Linearity in ELISA

Immunoassays rely on the binding equilibrium between the antibody and the ceramide.

  • The Trap: The "Hook Effect" (prozone effect) occurs at very high concentrations where antigen excess prevents cross-linking (in sandwich assays) or saturates binding sites, causing a paradoxical decrease in signal or a plateau.

  • The Solution: Strict adherence to the dynamic range; samples must often be diluted 1:10 or 1:100 to fall within the linear portion of the sigmoidal standard curve.

Validated Protocol: Assessing Linearity & Dynamic Range

This protocol is designed for a Targeted LC-MS/MS Assay , but the logic applies to other methods.

Phase 1: Preparation of Standards
  • Stock Solution: Prepare a

    
     stock of individual ceramide standards (e.g., C16, C18, C24) in methanol:chloroform (1:1).
    
  • Internal Standard (IS): Prepare a cocktail of deuterated ceramides (e.g., C16-d31, C24-d4) at a fixed concentration (e.g.,

    
    ).
    
Phase 2: Matrix-Matched Calibration Curve

Rationale: Pure solvent curves do not account for matrix effects (e.g., plasma proteins, phospholipids).

  • Matrix Selection: Use "stripped" plasma (charcoal-treated) or a surrogate matrix (e.g., BSA in PBS) if ceramide-free plasma is unavailable.

  • Spiking: Create a 10-point dilution series in the matrix.

    • Range:

      
       to 
      
      
      
      .
  • Extraction: Perform Bligh & Dyer or protein precipitation (MeOH:Acetonitrile) on all points.

  • IS Addition: Add the IS cocktail to every tube prior to extraction.

Phase 3: Data Analysis & Criteria
  • Plotting: Plot the Area Ratio (Analyte Area / IS Area) vs. Concentration.

  • Regression: Apply linear regression with

    
     weighting (critical for heteroscedastic data typical in MS).
    
  • Acceptance Criteria:

    • 
      : 
      
      
      
      .[3]
    • Accuracy: Back-calculated concentrations must be within

      
       of nominal ( 
      
      
      
      at LLOQ).
    • Dynamic Range: Defined from the LLOQ (Signal-to-Noise

      
      ) to the ULOQ (highest point before linearity deviation 
      
      
      
      ).

Visualizations

Diagram 1: Linearity Validation Workflow

This diagram outlines the logical flow for validating the linear range of a new ceramide assay.

LinearityValidation Start Start: Assay Development PrepStock 1. Prepare Analyte Stock (MeOH:CHCl3) Start->PrepStock PrepMatrix 2. Prepare Matrix (Stripped Plasma or Surrogate) Start->PrepMatrix Spike 3. Spike & Serial Dilution (10 points: 0.5 - 1000 ng/mL) PrepStock->Spike PrepMatrix->Spike Extract 4. Lipid Extraction (Bligh & Dyer / PPT) Spike->Extract Analyze 5. LC-MS/MS Analysis (MRM Mode) Extract->Analyze DataProc 6. Data Processing (Area Ratio vs. Conc) Analyze->DataProc Eval Evaluation: Is R² > 0.99 & Accuracy ±15%? DataProc->Eval Pass Validation Passed: Define LLOQ & ULOQ Eval->Pass Yes Fail Fail: Check Weighting / Matrix Effect Eval->Fail No Fail->PrepStock Re-optimize

Caption: Step-by-step workflow for validating the linearity and dynamic range of a ceramide quantification assay.

Diagram 2: Decision Matrix for Assay Selection

A guide to choosing the correct method based on research needs.

AssaySelection Need Primary Research Need? Struct Structural Specificity? (Chain length matters) Need->Struct Total Total Ceramide Load? Need->Total LCMS LC-MS/MS (Gold Standard) Struct->LCMS Yes (Critical) HighSens High Sensitivity Required? (< 1 ng/mL) Total->HighSens HighThru High Throughput Screening? HighSens->HighThru No HighSens->LCMS Yes ELISA ELISA / Immunoassay HighThru->ELISA Yes (Antibody based) Enz Enzymatic Assay HighThru->Enz Yes (Cost effective)

Caption: Decision tree to select the optimal ceramide quantification method based on specificity and sensitivity needs.

References

  • Uchida, Y., & Park, K. (2021).[3] Ceramides in Skin Health and Disease: An Update. American Journal of Clinical Dermatology. Link

  • Knox, S., & O'Boyle, N.M. (2021).[3] Skin lipids in health and disease: A review. Chemistry and Physics of Lipids. Link

  • t'Kindt, R., et al. (2012).[3] High-Throughput Profiling of the Serum Lipidome. Analytical Chemistry. Link

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods. Link

  • Kasumov, T., et al. (2015). Quantification of Ceramide Species in Biological Samples by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Biochemistry. Link

  • Mina, E., et al. (2025).[4] Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry. Link

Sources

Safety Operating Guide

Navigating the Disposal of C16-Ceramide-13C2,d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of laboratory reagents extends beyond their application in research to their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of C16-Ceramide-13C2,d2, a stable isotope-labeled sphingolipid crucial in metabolic research. By understanding the chemical nature of this compound and the principles of laboratory waste management, researchers can ensure a safe laboratory environment while adhering to regulatory standards.

The Scientific Rationale: Deconstructing the Compound for Safe Disposal

C16-Ceramide-13C2,d2 is a specialized tool for tracing the metabolic fate of ceramides in biological systems. Its disposal procedure is dictated by two key aspects: the inherent chemical properties of C16-Ceramide and the nature of its isotopic labels.

1. The Bioactive Lipid Backbone: C16-Ceramide

Ceramides, including the C16 variant, are bioactive lipids involved in cellular signaling pathways, often leading to apoptosis (programmed cell death).[1][2] While essential for research, this bioactivity necessitates careful handling to avoid unintended biological effects. Safety Data Sheets (SDS) for C16-Ceramide indicate that it can cause skin and eye irritation.[3][4] Therefore, the primary safety concern during disposal is minimizing exposure and preventing its release into the environment where it could have ecotoxicological effects.[5]

2. The Stable Isotope Labels: 13C and Deuterium (d)

A critical distinction for disposal is that C16-Ceramide-13C2,d2 is labeled with stable, non-radioactive isotopes. The presence of Carbon-13 (¹³C) and Deuterium (²H or d) does not confer radioactivity to the molecule.[][7] This is a crucial point, as the disposal protocols for radioactive waste are significantly more stringent and complex.[8] For stable isotope-labeled compounds, the chemical hazards of the parent molecule are the guiding factor for disposal.[]

Step-by-Step Disposal Protocol for C16-Ceramide-13C2,d2

This protocol outlines the essential steps for the safe disposal of C16-Ceramide-13C2,d2 and associated waste.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound or its waste, always wear appropriate PPE. This includes:

  • Safety glasses or goggles: To protect from potential splashes.

  • Chemical-resistant gloves: (e.g., nitrile) to prevent skin contact.[9]

  • Laboratory coat: To protect clothing and skin.

2. Waste Segregation: A Cornerstone of Laboratory Safety

Proper waste segregation is paramount to prevent accidental chemical reactions and ensure compliant disposal.[10][11]

  • Solid Waste:

    • Place any unused C16-Ceramide-13C2,d2 powder, contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes), and contaminated PPE into a clearly labeled, sealed plastic bag or container.

    • The container should be labeled as "Hazardous Chemical Waste" and should clearly list "C16-Ceramide-13C2,d2".

  • Liquid Waste:

    • If the C16-Ceramide-13C2,d2 has been dissolved in a solvent, collect the solution in a dedicated, leak-proof, and chemically compatible waste container.[12]

    • Crucially, do not mix this waste stream with other incompatible chemical wastes. [11]

    • The liquid waste container must be labeled as "Hazardous Chemical Waste" and detail all contents, including the solvent(s) and "C16-Ceramide-13C2,d2".

3. Decontamination of Glassware and Surfaces

  • Thoroughly rinse any glassware or surfaces that have come into contact with C16-Ceramide-13C2,d2 with an appropriate solvent (e.g., ethanol, methanol, or a suitable detergent).

  • Collect the initial rinsate as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

4. Storage of Waste Pending Disposal

  • Store the labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[12]

  • Ensure containers are tightly sealed to prevent leaks or evaporation.[9]

5. Final Disposal: Institutional Procedures

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Never dispose of solid or concentrated liquid C16-Ceramide-13C2,d2 waste in the regular trash or down the sanitary sewer.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of C16-Ceramide-13C2,d2.

DisposalWorkflow Disposal Workflow for C16-Ceramide-13C2,d2 Start Start: Handling C16-Ceramide-13C2,d2 PPE Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat Start->PPE Waste_Generated Waste Generated? PPE->Waste_Generated Solid_Waste Solid Waste: - Unused Powder - Contaminated Consumables - Contaminated PPE Waste_Generated->Solid_Waste Yes, Solid Liquid_Waste Liquid Waste: - Solutions in Solvent Waste_Generated->Liquid_Waste Yes, Liquid Decontaminate Decontaminate Glassware and Surfaces Waste_Generated->Decontaminate No, task complete Segregate_Solid Segregate in Labeled, Sealed Container: 'Hazardous Chemical Waste C16-Ceramide-13C2,d2' Solid_Waste->Segregate_Solid Segregate_Liquid Segregate in Labeled, Leak-Proof Container: 'Hazardous Chemical Waste List all contents' Liquid_Waste->Segregate_Liquid Store_Waste Store Waste in Designated Satellite Accumulation Area Segregate_Solid->Store_Waste Segregate_Liquid->Store_Waste Collect_Rinsate Collect Initial Rinsate as Hazardous Liquid Waste Decontaminate->Collect_Rinsate Collect_Rinsate->Store_Waste Contact_EHS Contact Institutional EHS for Pickup and Disposal Store_Waste->Contact_EHS End End of Process Contact_EHS->End

Caption: Decision-making workflow for the safe disposal of C16-Ceramide-13C2,d2.

Summary of Key Information

AspectGuidelineRationale
Primary Hazard Chemical (Skin/Eye Irritant, Bioactive)Based on the properties of C16-Ceramide.[3][4]
Isotopic Label Stable (Non-Radioactive)¹³C and Deuterium do not pose a radiological hazard.[][7]
Solid Waste Segregate as Hazardous Chemical WasteTo prevent environmental release and ensure proper disposal.
Liquid Waste Segregate as Hazardous Chemical WasteTo prevent environmental release and ensure proper disposal.
Disposal Route Institutional EHS PickupAdherence to local and national waste regulations.[10]

By adhering to these procedures, researchers can maintain a safe and compliant laboratory environment, ensuring that the valuable insights gained from using C16-Ceramide-13C2,d2 do not come at the cost of safety or environmental responsibility.

References

  • Redox. (2019, May 10).
  • Diversey. (2022, November 22).
  • Cayman Chemical. (2025, June 17). C16 Ceramide (d18:1/16:0)
  • MakingCosmetics. (2024, November 25).
  • Fisher Scientific. (2025, December 24).
  • EFLM Task Force Green Labs.
  • Stericycle UK. (2024, October 24).
  • LIPID MAPS. Cer(d18:1/16:0).
  • BOC Sciences. (2015, November 4).
  • Siskind, L. J., Kolesnick, R. N., & Colombini, M. (2002). The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS. The Journal of biological chemistry, 277(28), 25282–25289.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds.
  • Jeucken, A., et al. (2019). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 9(1), 14.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5283564, C16-Ceramide.
  • Western Washington University. LABORATORY CLOSURE AND DECOMMISSIONING Toolkit.
  • Clearsynth. C16-Ceramide-13C2,d2.
  • Oregon State University.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Columbia University Environmental Health and Safety.
  • Patterson, B. W. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 52(9), 1587–1600.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71314647, C18 Ceramide-13C2,D2.
  • Al-Salami, H., et al. (2017). Delivery of long chain C 16 and C 24 ceramide in HeLa cells using oxidized graphene nanoribbons. Nanomedicine: nanotechnology, biology, and medicine, 13(1), 217–226.
  • Siskind, L. J., Kolesnick, R. N., & Colombini, M. (2000). The lipids C2- and C16-ceramide form large stable channels. Implications for apoptosis. The Journal of biological chemistry, 275(49), 38678–38684.
  • Electronic Code of Federal Regulations.
  • Cambridge Isotope Laboratories, Inc.
  • Stiban, J., et al. (2010). Very long chain ceramides interfere with C16-ceramide-induced channel formation: a plausible mechanism for regulating the initiation of intrinsic apoptosis. Biochimica et biophysica acta, 1798(7), 1396–1402.
  • Jeucken, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics.
  • Turner, N., et al. (2021). High-fat feeding drives the intestinal production and assembly of C16:0 ceramides in chylomicrons. The Journal of biological chemistry, 297(4), 101158.

Sources

Personal protective equipment for handling C16-Ceramide-13C2,d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

To: Research Team From: Senior Application Scientist Subject: Standard Operating Procedure (SOP) for Stable Isotope Internal Standards

Handling C16-Ceramide-13C2,d2 requires a shift in mindset from standard chemical safety to Analytical Integrity Protection .[1] While the lipid itself presents a low toxicological hazard, it is a high-value, stable isotope-labeled internal standard.[2]

Your PPE strategy must serve two distinct purposes:

  • Personnel Safety: Protection against the organic solvents (e.g., Chloroform, Methanol, DMSO) required for solubilization.[1]

  • Data Integrity: Prevention of exogenous ceramide contamination . Human skin is rich in natural ceramides.[1] Touching a vial rim or pipette tip with a bare hand or a contaminated glove will introduce unlabeled C16-Ceramide, skewing mass spectrometry (LC-MS/MS) baselines and invalidating the isotopic ratio quantification.

Risk Assessment & Hierarchy of Controls

The primary safety risk is not the ceramide, but the solvent system used for reconstitution.

Hazard SourceClassificationCritical RiskControl Measure
C16-Ceramide-13C2,d2 Low Hazard (Irritant)Inhalation of dry powder; Sample contamination.[1]Biosafety Cabinet or Fume Hood; Anti-static protocols.[1]
Chloroform (Solvent)Carcinogen / VolatileCNS depression; Glove degradation.[1]Fume Hood (Mandatory); PVA or Viton gloves (or double Nitrile).[1]
Methanol (Solvent)Flammable / ToxicSkin absorption; Blindness (ingestion).[1]Nitrile gloves; Eye protection.[1]
DMSO (Solvent)PermeatorCarrier effect (carries toxins through skin).[1]Nitrile gloves (0.12mm+ thickness).[1]

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is designed to ensure zero skin contact and maximum solvent resistance.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (High-Dexterity) or PVA (if using Chloroform)Contamination Control: The outer glove is "sacrificial."[1] If you touch a non-sterile surface (door handle, notebook), strip the outer glove immediately. Solvent Resistance: Standard nitrile degrades rapidly in Chloroform (<2 mins).[1] Change immediately upon splash.[1][3]
Respiratory Chemical Fume Hood (Face velocity: 100 fpm)Prevents inhalation of lyophilized powder during vial opening and protects against solvent vapors.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses are insufficient for liquid transfers involving Chloroform/Methanol due to splash risk during vortexing.[1]
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Tyvek sleeves cover the wrist gap between the glove and lab coat, a common vector for skin flake contamination into samples.

Critical Note on Chloroform: If your protocol requires Chloroform, standard nitrile gloves offer poor protection (breakthrough < 3 minutes).[1] Use Polyvinyl Alcohol (PVA) gloves or employ a "Splash & Change" protocol with double nitrile gloves [1].[1]

Operational Protocol: The "Zero-Background" Workflow

This workflow is designed to minimize hydrolysis of the lipid and prevent isotopic dilution.[1]

Phase 1: Preparation & Environment[1]
  • Static Control: Lyophilized lipids are prone to static.[1] Use an ionizing fan or anti-static gun on the vial before opening to prevent the powder from "jumping" out.

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening. Opening a cold vial causes condensation, introducing water that promotes hydrolysis [2].[1]

Phase 2: Solubilization (Reconstitution)[1]
  • Solvent Choice:

    • Standard: Methanol:Chloroform (1:1 or 2:1).[1]

    • Cell Culture:[1] DMSO (up to 5 mM stock).[1]

  • Vortexing: Vortex for 30 seconds. If the solution is cloudy, sonicate in a water bath at 35°C for 5 minutes.

  • Aliquot immediately: Do not store the master stock in the original glass vial if repeated freeze-thaw cycles are expected. Aliquot into amber glass vials with Teflon-lined caps. Avoid plastic tubes (Eppendorf) for long-term storage of Chloroform solutions, as plasticizers (phthalates) will leach and contaminate MS spectra [3].[1]

Phase 3: Storage
  • Temperature: -20°C for up to 3 months; -80°C for >1 year.[1]

  • Atmosphere: Overlay with Argon or Nitrogen gas before capping to prevent oxidation of the double bond.[1]

Visualized Workflow (DOT Diagram)

The following diagram outlines the decision logic for handling and solvent selection.

G Start Receive C16-Ceramide-13C2,d2 (Lyophilized Solid) Equilibrate Equilibrate to Room Temp (Desiccator) Start->Equilibrate Solvent_Decision Select Solvent System Equilibrate->Solvent_Decision Path_Chloro Chloroform/MeOH Solvent_Decision->Path_Chloro Mass Spec Std Path_DMSO DMSO / Ethanol Solvent_Decision->Path_DMSO Cell Culture PPE_Chloro PPE ALERT: PVA Gloves or Double Nitrile (Change on Splash) Path_Chloro->PPE_Chloro PPE_DMSO PPE: Standard Nitrile (Double Gloved) Path_DMSO->PPE_DMSO Reconstitute Reconstitute & Sonicate (35°C Water Bath) PPE_Chloro->Reconstitute PPE_DMSO->Reconstitute Aliquot Aliquot into Amber Glass (Teflon-lined Caps) Reconstitute->Aliquot Storage Store at -80°C (Argon Overlay) Aliquot->Storage

Caption: Decision logic for solvent selection and corresponding PPE adjustments during ceramide reconstitution.

Waste Disposal & Emergency Procedures

Isotope Disposal

C16-Ceramide-13C2,d2 is NON-RADIOACTIVE. Do not dispose of this in radioactive waste bins.[1] It is a stable isotope.[1]

  • Disposal Class: Chemical Waste (Organic Solvent).[1]

  • Protocol: Dispose of aliquots based on the solvent hazard (e.g., halogenated waste for Chloroform mixtures; non-halogenated for Methanol/DMSO) [4].

Accidental Spills[1]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol to wash skin, as it may increase the absorption of the lipid/solvent mixture.

  • Powder Spill: Wet a paper towel with methanol to wipe up the powder (preventing dust generation) and place it in the chemical fume hood for evaporation before disposal.[1]

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][1]

  • Lipid Maps Structure Database. Handling and Storage of Lipids.[1] Lipid Maps.[1] Retrieved from [Link]

  • Avanti Polar Lipids. Handling and Storage of Sphingolipids. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Academic Laboratories.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.